1,2-Bis(dimethylsilyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17985-72-7 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of 1,2-Bis(dimethylsilyl)benzene. This versatile organosilicon compound, also known as o-Phenylenebis(dimethylsilane), serves as a crucial reagent in organic synthesis, particularly as a protecting group for primary amines, and as a precursor in the development of advanced silicon-containing polymers and materials. This document consolidates essential data, outlines detailed experimental protocols, and presents visual representations of reaction mechanisms and experimental workflows to support its use in research and development.
Core Properties and Characteristics
This compound is a colorless to slightly yellow liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Si₂ | [1][2] |
| Molecular Weight | 194.42 g/mol | [1][2] |
| CAS Number | 17985-72-7 | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Boiling Point | 101 °C at 13 mmHg | [2] |
| Refractive Index (n20/D) | 1.51 | [2] |
| Flash Point | 70 °C (158 °F) - closed cup | [2] |
| Water Solubility | Insoluble | [3] |
| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization. While specific spectral data with full peak assignments were not publicly available in detail, the following represents typical expected values and known data points.
1.2.1. 1H NMR Spectroscopy (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.5 | Multiplet | 2H | Si-H |
| ~0.3 | Doublet | 12H | Si-CH ₃ |
1.2.2. 13C NMR Spectroscopy (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~140-128 | Aromatic carbons (C₆H₄) |
| ~0 | Si-C H₃ |
1.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3010 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch (in CH₃) |
| ~2150 | Strong | Si-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C in-ring stretch |
| ~1250 | Strong | Si-CH₃ deformation |
| ~900-675 | Strong | Aromatic C-H "out-of-plane" bend |
1.2.4. Mass Spectrometry (MS)
| m/z | Relative Intensity | Fragmentation Ion |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | High | [M - CH₃]⁺ |
| 135 | High | [M - Si(CH₃)₂H]⁺ |
| 59 | High | [Si(CH₃)₂H]⁺ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard-type reaction. An improved and safer protocol avoids the use of carcinogenic solvents like hexamethylphosphoramide (HMPA) by utilizing tetrahydrofuran (THF) as the solvent.[4] The reaction involves the treatment of a 1,2-dihalobenzene, such as 1,2-dibromobenzene, with magnesium and chlorodimethylsilane. The use of highly reactive Rieke magnesium or an entrainment agent like 1,2-dibromoethane can enhance the reaction.[4]
Experimental Protocol: Synthesis from 1,2-Dibromobenzene
Materials:
-
1,2-Dibromobenzene
-
Magnesium turnings
-
Chlorodimethylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (as initiator)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Under an inert atmosphere, a Schlenk flask is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous THF is added, and the mixture is stirred.
-
A solution of 1,2-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with gentle heating.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
-
Chlorodimethylsilane is then added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Applications in Organic Synthesis
Protection of Primary Amines: Formation of "Benzostabase" (BSB) Derivatives
This compound is a valuable reagent for the protection of primary amines, including anilines and amino acids, forming cyclic silylated derivatives known as "benzostabase" (BSB) derivatives.[5][6] This protection strategy offers good stability under acidic conditions and to chromatography on silica gel.[5]
The reaction proceeds via a dehydrogenative silylation mechanism. The Si-H bonds of this compound react with the primary amine, leading to the formation of a five-membered ring containing the nitrogen atom and the two silicon atoms, with the elimination of hydrogen gas.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (e.g., aniline or an amino acid ester)
-
This compound
-
A suitable catalyst (e.g., a rhodium or iridium complex, or a strong base)
-
Anhydrous, aprotic solvent (e.g., toluene or THF)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, the primary amine and a catalytic amount of the chosen catalyst are dissolved in the anhydrous solvent.
-
This compound (typically 1.0 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine and the catalyst used. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution or by techniques such as TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude BSB-protected amine can often be used directly in subsequent steps or purified by chromatography if necessary.
References
A Comprehensive Technical Guide to 1,2-Bis(dimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of 1,2-Bis(dimethylsilyl)benzene, a versatile organosilicon compound. It covers its fundamental identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its key applications in scientific research and development.
Core Identifiers and Properties
This compound, also known as o-Phenylenebis(dimethylsilane), is a key intermediate in organic synthesis. Its unique structure, featuring two dimethylsilyl groups ortho to each other on a benzene ring, imparts specific reactivity and properties that are leveraged in various chemical transformations.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 17985-72-7[1] |
| Molecular Formula | C₁₀H₁₈Si₂[1] |
| Molecular Weight | 194.42 g/mol [1] |
| Synonyms | o-Phenylenebis(dimethylsilane)[2], 1,2-Phenylenebis(dimethylsilane)[1] |
| MDL Number | MFCD00142462[1] |
| InChI | InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3[3] |
| SMILES | C--INVALID-LINK--c1ccccc1--INVALID-LINK--C[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 101 °C at 13 mmHg[3] |
| Density | 0.898 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.51 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved via a Grignard-type reaction from 1,2-dibromobenzene and chlorodimethylsilane in tetrahydrofuran (THF). This method avoids the use of carcinogenic solvents like hexamethylphosphoramide (HMPA) which was used in earlier procedures for analogous compounds.
Experimental Procedure:
Materials:
-
1,2-Dibromobenzene
-
Magnesium (Mg) turnings
-
Chlorodimethylsilane (Me₂(H)SiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
An inert atmosphere (e.g., Nitrogen or Argon)
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is used. The entire apparatus should be thoroughly flame-dried or oven-dried before use to exclude moisture.
Procedure:
-
Grignard Reagent Formation: To the reaction flask containing magnesium turnings under an inert atmosphere, a solution of 1,2-dibromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred until the magnesium is consumed, forming the bis-Grignard reagent.
-
Silylation: The solution of the bis-Grignard reagent is cooled in an ice bath. Chlorodimethylsilane is then added dropwise to the stirred solution at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Data |
| ¹H NMR | Available[4] |
| ¹³C NMR | Predicted data available[5] |
| Mass Spectrometry | Data available[4] |
Applications in Research and Development
This compound serves as a valuable precursor and reagent in several areas of chemical synthesis and materials science.
-
Protecting Group Chemistry: It is utilized as a protecting group reagent for amines and amino acids.[2]
-
Benzyne Precursors: This compound is a key starting material for the synthesis of efficient benzyne precursors, which are highly reactive intermediates in organic synthesis.
-
Organic Synthesis: It is an important raw material in various organic transformations, particularly in the introduction of silyl moieties into molecules.[6]
-
Materials Science: As a bifunctional organosilicon monomer, it can be used in the synthesis of silicon-containing polymers and materials with tailored electronic and physical properties.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scbt.com [scbt.com]
- 3. This compound = 98.0 17985-72-7 [sigmaaldrich.com]
- 4. This compound (17985-72-7) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 98% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Synthesis of 1,2-Bis(dimethylsilyl)benzene from 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(dimethylsilyl)benzene, a valuable intermediate in organic synthesis, starting from 1,2-dichlorobenzene. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Introduction
This compound, also known as o-phenylenebis(dimethylsilane), is a key organosilicon compound. Its utility stems from its role as a protecting group for amines and amino acids, forming stable benzostabase derivatives.[1][2][3] Furthermore, it serves as a precursor in the synthesis of more complex organosilicon structures and materials. The synthesis of this compound from the readily available and inexpensive 1,2-dichlorobenzene is a topic of significant interest.
The primary synthetic route involves a Grignard-type reaction, where 1,2-dichlorobenzene is reacted with magnesium and chlorodimethylsilane. This guide will explore two notable protocols for this transformation, highlighting both a traditional method and a more modern, safer alternative.
Synthetic Pathways and Methodologies
The conversion of 1,2-dichlorobenzene to this compound is typically achieved through a reductive silylation process. The core of this transformation is the in-situ formation of a highly reactive organomagnesium species from 1,2-dichlorobenzene, which then reacts with chlorodimethylsilane.
Below is a generalized reaction scheme:
Caption: Generalized reaction scheme for the synthesis of this compound.
Two primary methods for this synthesis are detailed below. The first is a well-established protocol using hexamethylphosphoramide (HMPA) as a solvent. The second is a more recent, safer alternative that avoids the use of the carcinogenic HMPA.
Method 1: Synthesis in Hexamethylphosphoramide (HMPA)
This protocol is adapted from a well-established procedure for the synthesis of the analogous 1,2-bis(trimethylsilyl)benzene.[4][5] It should be noted that HMPA is a known carcinogen and appropriate safety precautions must be taken.
Experimental Protocol:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, and is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Charging: The flask is charged with magnesium turnings, hexamethylphosphoramide (HMPA), 1,2-dichlorobenzene, and a catalytic amount of iodine.
-
Initiation: The mixture is heated to 70°C with vigorous stirring. Chlorodimethylsilane is then added slowly via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is heated to 100°C and stirred for 48 hours.
-
Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Quantitative Data (Adapted from a similar synthesis):
| Reagent/Parameter | Quantity | Molar Equivalent |
| 1,2-Dichlorobenzene | 0.100 mol | 1.0 |
| Magnesium Turnings | 0.400 mol | 4.0 |
| Chlorodimethylsilane | 0.400 mol | 4.0 |
| Hexamethylphosphoramide (HMPA) | 70 mL | - |
| Iodine | 1.00 mmol | 0.01 |
| Reaction Temperature | 100°C | - |
| Reaction Time | 48 hours | - |
Method 2: Synthesis using a Mg/CuCl Hybrid Metal System in DMI
To circumvent the use of the toxic HMPA, a more practical and safer method has been developed utilizing a hybrid metal system of magnesium and copper(I) chloride in 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent. This method offers high yields under milder conditions.
Experimental Protocol:
-
Apparatus Setup: A dried flask is equipped with a magnetic stir bar and placed under an inert atmosphere.
-
Reagent Charging: The flask is charged with magnesium turnings, copper(I) chloride, and lithium chloride. 1,3-dimethyl-2-imidazolidinone (DMI) is then added.
-
Reactant Addition: A solution of 1,2-dichlorobenzene and chlorodimethylsilane in DMI is added to the stirred suspension.
-
Reaction: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80°C) for a specified period.
-
Workup: After cooling to room temperature, the reaction is quenched with an aqueous acid solution. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.
Quantitative Data (Based on a similar synthesis):
| Reagent/Parameter | Quantity (Representative) | Molar Equivalent |
| 1,2-Dichlorobenzene | 1.0 equiv. | 1.0 |
| Magnesium Turnings | 3.0 equiv. | 3.0 |
| Chlorodimethylsilane | 3.0 equiv. | 3.0 |
| Copper(I) Chloride (CuCl) | 0.1 equiv. | 0.1 |
| Lithium Chloride (LiCl) | 1.0 equiv. | 1.0 |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | - | - |
| Reaction Temperature | 60-80°C | - |
| Reaction Time | 12-24 hours | - |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis of this compound from 1,2-dichlorobenzene.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
The logical relationship between the key components of the synthesis is depicted in the diagram below.
Caption: Logical relationship of reactants, conditions, and processes in the synthesis.
Safety Considerations
-
1,2-Dichlorobenzene: This is a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.
-
Chlorodimethylsilane: This is a flammable liquid and vapor. It is also corrosive and reacts with water to produce hydrogen chloride gas.
-
Hexamethylphosphoramide (HMPA): As mentioned, HMPA is a potent carcinogen. Its use should be avoided if possible, and if necessary, handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Grignard Reagents: The in-situ formed Grignard reagent is highly reactive and moisture-sensitive. The reaction should be carried out under strictly anhydrous conditions.
Conclusion
The synthesis of this compound from 1,2-dichlorobenzene is a feasible and important transformation for obtaining a valuable organosilicon intermediate. While traditional methods involving HMPA are effective, modern protocols offer safer and more environmentally benign alternatives. The choice of method will depend on the specific requirements of the laboratory, including safety protocols and available resources. Careful attention to experimental detail and safety is paramount for the successful and safe execution of this synthesis.
References
An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-Bis(dimethylsilyl)benzene (also known as o-phenylenebis(dimethylsilane)). This organosilicon compound is a valuable building block in organic synthesis, particularly in the formation of silicon-containing polymers and as a precursor for reactive intermediates.
Molecular Structure and Properties
This compound is characterized by a central benzene ring substituted at the 1 and 2 positions with dimethylsilyl groups. The presence of the Si-H bond in each silyl group imparts significant reactivity, making it a useful reagent for hydrosilylation and as a protecting group.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Si₂ | [1] |
| Molecular Weight | 194.42 g/mol | [1] |
| CAS Number | 17985-72-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 101 °C at 13 mmHg | |
| Density | 0.898 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.51 | |
| SMILES | C--INVALID-LINK--c1ccccc1--INVALID-LINK--C | |
| InChI | 1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 |
Structural Data
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length (Å) | Si | C(aromatic) | - | ~1.87 |
| C(aromatic) | C(aromatic) | - | ~1.40 | |
| Si | C(methyl) | - | ~1.85 | |
| Si | H | - | ~1.48 | |
| Bond Angle (°) | C(aromatic) | Si | C(methyl) | ~109.5 |
| C(methyl) | Si | C(methyl) | ~109.5 | |
| C(aromatic) | C(aromatic) | C(aromatic) | ~120 |
Note: These values are based on standard bond lengths and angles and data from analogous structures. Actual experimental values may vary.
Synthesis
The synthesis of this compound can be achieved through the reaction of a 1,2-dihalobenzene with chlorodimethylsilane in the presence of a reducing agent, typically magnesium metal. While a detailed, peer-reviewed protocol specifically for this compound is not widely published, the following procedure is adapted from the well-established synthesis of the analogous 1,2-bis(trimethylsilyl)benzene.
Experimental Protocol: Synthesis from 1,2-Dibromobenzene
Materials:
-
1,2-Dibromobenzene
-
Magnesium turnings
-
Chlorodimethylsilane (Me₂HSiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 equivalents).
-
A crystal of iodine is added to activate the magnesium.
-
Anhydrous THF is added to cover the magnesium, and a solution of 1,2-dibromobenzene (1 equivalent) in anhydrous THF is added to the dropping funnel.
-
A small amount of the 1,2-dibromobenzene solution is added to initiate the Grignard reaction, which is evidenced by heat evolution and disappearance of the iodine color.
-
Once the reaction has initiated, the remaining 1,2-dibromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
A solution of chlorodimethylsilane (2.5 equivalents) in anhydrous THF is then added dropwise to the freshly prepared Grignard reagent.
-
The reaction mixture is stirred overnight at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-H | ~4.4 - 4.6 | Septet | 2H |
| Aromatic-H | ~7.3 - 7.6 | Multiplet | 4H |
| Si-CH ₃ | ~0.2 - 0.4 | Doublet | 12H |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-Si | ~138 - 140 |
| Aromatic C-H | ~128 - 135 |
| Si-C H₃ | ~ -4 to -2 |
Molecular Structure Diagram
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
Spectroscopic Analysis of 1,2-Bis(dimethylsilyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for 1,2-Bis(dimethylsilyl)benzene. These values are estimations based on the analysis of similar structures and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic (H-3, H-6) |
| ~7.2 - 7.4 | Multiplet | 2H | Aromatic (H-4, H-5) |
| ~4.0 - 4.5 | Multiplet | 2H | Si-H |
| ~0.3 - 0.5 | Doublet | 12H | Si-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 - 145 | Aromatic (C-1, C-2) |
| ~130 - 135 | Aromatic (C-3, C-6) |
| ~128 - 130 | Aromatic (C-4, C-5) |
| ~ -5 to 5 | Si-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3050 - 3080 | Medium | Aromatic C-H Stretch |
| ~2950 - 2970 | Medium | Aliphatic C-H Stretch (in CH₃) |
| ~2100 - 2150 | Strong | Si-H Stretch |
| ~1590, 1470, 1430 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Si-CH₃ Symmetric Bending |
| ~800 - 840 | Strong | Si-C Stretch |
| ~735 - 770 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 194 | [M]⁺ | Molecular Ion |
| 179 | [M - CH₃]⁺ | Loss of a methyl group |
| 135 | [M - SiH(CH₃)₂]⁺ | Loss of a dimethylsilyl group |
| 119 | [C₆H₄SiHCH₃]⁺ | Further fragmentation |
| 59 | [SiH(CH₃)₂]⁺ | Dimethylsilyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H spectrum, typically using a 400 or 500 MHz instrument. Standard acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound sample (a few drops)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free tissues
Procedure:
-
Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly using a soft tissue and an appropriate solvent.
-
Process the spectrum to label the significant absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volumetric flask
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent like hexane.
-
Set up the GC-MS instrument. A common setup would involve a non-polar capillary column (e.g., DB-5ms).
-
The GC oven temperature program could start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
The mass analyzer is set to scan a mass range appropriate for the compound, for instance, m/z 40-400.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 1,2-Bis(dimethylsilyl)benzene (CAS No. 17985-72-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.
Core Physicochemical Properties
This compound is an organosilicon compound with growing importance in organic synthesis and materials science. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Si₂ | [1] |
| Molecular Weight | 194.42 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | |
| Density | 0.898 g/mL at 25 °C | [1] |
| Boiling Point | 101 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Flash Point | 70 °C (158 °F) - closed cup | [1] |
Solubility Data
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in the available literature. However, qualitative descriptions indicate its solubility profile.
Qualitative Solubility:
The hydrophobic nature of the benzene ring and the dimethylsilyl groups suggests that this compound is likely soluble in non-polar and moderately polar aprotic organic solvents such as:
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Toluene
-
Hexanes
-
Dichloromethane (DCM)
-
Chloroform
Its utility as a reagent in organic synthesis, often in solvents like THF, further supports its solubility in such media.
Stability Profile
This compound is generally considered to be a stable compound under anhydrous conditions. Its applications in multi-step syntheses underscore its robustness to various reagents and reaction conditions. However, a key sensitivity is its reaction with moisture.
Key Stability Considerations:
-
Moisture Sensitivity: The Si-H bonds in this compound are susceptible to hydrolysis, particularly in the presence of acids or bases, which can catalyze the reaction to form siloxanes. It is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents.
-
Thermal Stability: The compound exhibits good thermal stability, as indicated by its boiling point. However, prolonged exposure to high temperatures, especially in the presence of oxygen or moisture, may lead to degradation.
-
Chemical Stability: It is utilized in various chemical reactions, indicating its stability towards a range of non-aqueous reagents. It is particularly noted for its use as a protecting group for amines, forming derivatives that are stable to chromatography on silica gel and certain acidic conditions.
Experimental Protocols
Given the absence of comprehensive quantitative data, the following detailed protocols are provided for researchers to determine the solubility and stability of this compound.
Protocol for Determining Solubility of a Liquid Compound
This protocol can be used to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane)
-
Calibrated positive displacement micropipettes
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a solvent in which it is freely soluble (e.g., hexane) at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation:
-
Add a known volume (e.g., 5 mL) of the desired solvent to a series of vials.
-
To each vial, add a precisely weighed amount of this compound, starting with a small amount and incrementally increasing the amount in subsequent vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials in a constant temperature bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Periodically agitate the vials during this time.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved droplets of this compound to settle.
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant (the clear solvent phase) of each vial using a micropipette. Be cautious not to disturb any undissolved material.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the aliquot using a pre-calibrated GC-FID or HPLC method.
-
-
Data Interpretation: The solubility is the concentration of this compound in the saturated solution. This corresponds to the plateau of the concentration curve when plotting the measured concentration against the amount of solute added.
Protocol for Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the stability of this compound in the presence of water at different pH values.
Materials:
-
This compound
-
Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9)
-
An organic solvent in which this compound is soluble and which is immiscible with water (e.g., hexane or toluene)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
GC-FID or HPLC system
-
Internal standard (a stable compound that does not react under the test conditions)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.
-
In a series of vials, add a known volume of the buffered aqueous solution.
-
To each vial, add a known volume of the this compound stock solution and a known amount of the internal standard.
-
Cap the vials tightly.
-
-
Incubation:
-
Place the vials in a constant temperature incubator (e.g., 25 °C, 40 °C, and 60 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each temperature and pH condition.
-
-
Sample Preparation for Analysis:
-
Allow the vial to cool to room temperature if incubated at an elevated temperature.
-
Allow the aqueous and organic layers to separate.
-
Carefully withdraw an aliquot from the organic layer.
-
-
Analysis:
-
Analyze the concentration of this compound in the organic layer using a validated GC-FID or HPLC method, quantifying against the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps for the experimental determination of solubility.
Logical Pathway for Assessing Hydrolytic Stability
Caption: A logical diagram outlining the process for evaluating the hydrolytic stability of a compound.
References
"1,2-Bis(dimethylsilyl)benzene" as a precursor in materials science
An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene as a Precursor in Materials Science
Introduction
This compound is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of advanced materials.[1] Its unique molecular structure, featuring two dimethylsilyl groups attached to a benzene ring, provides enhanced stability and reactivity, making it an ideal building block for a variety of polymers and hybrid materials.[1] This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications as a precursor in materials science, with a focus on experimental protocols and quantitative data for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in materials synthesis. The following table summarizes its key properties.
| Property | Value |
| Synonyms | o-Phenylenebis(dimethylsilane), 1,2-Phenylenebis(dimethylsilane)[2][3] |
| CAS Number | 17985-72-7[2][3] |
| Molecular Formula | C₁₀H₁₈Si₂[2] |
| Molecular Weight | 194.42 g/mol [2][3] |
| Boiling Point | 101 °C at 13 mmHg[3] |
| Density | 0.898 g/mL at 25 °C[4][3] |
| Refractive Index (n20/D) | 1.51[4][3] |
| Flash Point | 70 °C (158 °F) - closed cup[3] |
| Storage Temperature | 4°C, under nitrogen |
Synthesis of this compound
Improved and efficient synthesis protocols for 1,2-bis(trimethylsilyl)benzene, a closely related compound, have been developed, which can be adapted for this compound. These methods offer advantages over older procedures by using less hazardous solvents and milder reaction conditions. A notable method involves a Grignard-type reaction using Rieke-Magnesium or an entrainment method.
Experimental Protocol: Synthesis via Entrainment Method
This protocol describes the synthesis of 1,2-bis(trimethylsilyl)benzene, which is analogous to the synthesis of this compound by substituting trimethylchlorosilane with dimethylchlorosilane.
Materials:
-
1,2-dibromobenzene
-
Magnesium turnings
-
Dimethylchlorosilane
-
1,2-dibromoethane (entrainer)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
All glassware should be thoroughly dried and the reaction carried out under an inert nitrogen atmosphere using Schlenk techniques.[5]
-
In a reaction flask, combine magnesium turnings, the 1,2-dibromobenzene derivative, and an excess of dimethylchlorosilane in anhydrous THF.
-
Achieve continuous activation at room temperature by the dropwise addition of 1,2-dibromoethane to the mixture. An amount of 0.2–0.8 equivalents of the entrainer is typically sufficient for quantitative conversion.[5]
-
The reaction readily proceeds at room temperature, and the reaction time is significantly reduced compared to older methods.[5]
-
After the reaction is complete, the aqueous phase is extracted with hexane.
-
The THF phase and the extracts are combined, washed with water, and dried over anhydrous MgSO₄.[5]
-
The volatiles are removed from the filtrate under vacuum to yield the crude product.
-
The final product, this compound, can be isolated as a colorless liquid by fractional distillation under reduced pressure.
Caption: Synthesis workflow for this compound.
Applications in Materials Science
This compound is a key precursor for a range of silicon-containing polymers and materials with applications in electronics, coatings, and organic synthesis.[1]
Silicon-Containing Polymers
The presence of reactive Si-H bonds in this compound allows for its use in various polymerization reactions to create polymers with a silphenylene moiety in their backbone. These polymers exhibit excellent thermal stability and desirable mechanical properties.[1]
Poly(silphenylene-siloxane)s: These polymers are synthesized through the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (a related isomer) and dialkoxysilanes.[6] The principles of this synthesis are applicable to the 1,2-isomer. The properties of the resulting polymers can be tuned by adjusting reaction conditions such as temperature and catalyst concentration.[6]
Experimental Protocol: Catalytic Cross-Dehydrocoupling Polymerization
This protocol outlines the general synthesis of silphenylene-containing polymers via catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with various comonomers, a method also applicable to this compound.
Materials:
-
This compound
-
Comonomer (e.g., water, ammonia, diols, dicarboxylic acids)
-
Catalyst (e.g., transition metal complexes)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
The catalytic cross-dehydrocoupling polymerization is conducted under mild conditions.[7]
-
In a typical procedure, this compound and the chosen comonomer are dissolved in an anhydrous solvent under an inert atmosphere.
-
The catalyst is added to the solution to initiate the polymerization.
-
The reaction mixture is stirred at a specific temperature for a set period to achieve the desired molecular weight.
-
The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
-
The structure of the synthesized polymer is typically verified by NMR, IR, and SEC analyses.[7]
Caption: Experimental workflow for polymerization.
Properties of Derived Polymers
Polymers derived from bis(dimethylsilyl)benzene precursors exhibit a range of valuable properties. The table below summarizes some of the properties of related polysilylureas, which can provide an indication of the performance of polymers derived from this compound.
| Polymer Property | Value/Description |
| Molecular Weight | Can range from 1,000 to 500,000 or more.[8] |
| Softening Point | Many polymers have softening points around 175-250 °C or higher.[8] |
| Tensile Strength | Films can exhibit a tensile strength of about 6485 p.s.i.[8] |
| Thermal Stability | Some derived polyureas show no evidence of decomposition at temperatures up to almost 260 °C.[8] |
| Solubility | Soluble in solvents like benzene, toluene, and tetrahydrofuran, and can be precipitated by aliphatic solvents.[8] |
Other Applications
-
Adhesives, Sealants, and Coatings: The excellent thermal and chemical resistance of materials derived from this compound makes them suitable for high-performance adhesives, sealants, and coatings.[1]
-
Surface Modification: It is used to modify the surfaces of substrates to enhance properties like hydrophobicity and chemical resistance.[1]
-
Organic Synthesis: It serves as a versatile reagent in organic chemistry, particularly for introducing silyl groups to enhance the stability and reactivity of various organic compounds.[1] It is also used as a protecting group-reagent for amines and amino acids, forming "benzostabase" derivatives.[4][2][9][10]
-
Organic-Inorganic Hybrid Materials: this compound can be used as a precursor for organic-inorganic perovskites and as a silane coupling agent.[11]
Logical Relationships in Polymer Synthesis
The synthesis of high molecular weight polymers via step-growth polymerization is governed by the reactivity of the monomers and intermediates. In some cases, a reaction-enhanced reactivity of the intermediate can lead to the formation of high molecular weight linear polymers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 1,2-双(二甲基硅烷基)苯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound , 98% , 17985-72-7 - CookeChem [cookechem.com]
- 5. d-nb.info [d-nb.info]
- 6. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 9. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 043755.04 [thermofisher.com]
- 11. chemscene.com [chemscene.com]
The Silicon Advantage: An In-depth Technical Guide to Organosilicon Compounds and Their Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organosilicon Compounds
Organosilicon compounds, characterized by the presence of at least one carbon-silicon (C-Si) bond, represent a versatile and increasingly important class of molecules in modern science and technology.[1][2] While silicon shares periodic group 14 with carbon, its distinct atomic properties—larger atomic radius, lower electronegativity, and the ability to form hypervalent structures—give rise to unique chemical and physical characteristics.[2][3] These differences manifest in longer and weaker C-Si bonds compared to C-C bonds, and significantly stronger silicon-oxygen (Si-O) bonds.[1] Such properties translate into compounds with notable thermal stability, chemical inertness, and hydrophobicity, making them valuable in a wide array of applications, from materials science to medicine.[3][4]
In the realm of drug development, the strategic incorporation of silicon into bioactive molecules, often referred to as "sila-substitution" or the "silicon switch," has emerged as a promising strategy to enhance the pharmacological profiles of drug candidates.[3][5] By replacing a carbon atom with a silicon atom, medicinal chemists can modulate key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[6] This can lead to improved metabolic stability, increased lipophilicity for better membrane penetration, and altered potency and selectivity, ultimately aiming to develop safer and more effective therapeutics.[2] This guide provides a comprehensive overview of organosilicon compounds, their synthesis, and their burgeoning applications in drug discovery and development.
Physicochemical Properties of Organosilicon Compounds
The unique attributes of organosilicon compounds stem from the fundamental differences between silicon and carbon. These differences are quantitatively reflected in their bond energies and lengths.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |
| C-C | 346 | 1.54 |
| Si-C | 318 | 1.89 |
| C-H | 413 | 1.09 |
| Si-H | 323 | 1.48 |
| C-O | 358 | 1.43 |
| Si-O | 452 | 1.64 |
| Si-Si | 222 | 2.33 |
Data compiled from multiple sources.
The increased lipophilicity of organosilicon compounds compared to their carbon analogs is another critical property influencing their application in drug design. This is often quantified by the logarithm of the octanol-water partition coefficient (logP).
| Compound | Carbon Analog | logP | Silicon Analog | logP |
| tert-Butanol | (CH₃)₃COH | 0.35 | Trimethylsilanol | (CH₃)₃SiOH |
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | 0.61 | Triethylsilanol | (C₂H₅)₃SiOH |
Theoretical logP values calculated using computational models.[1]
Synthesis of Organosilicon Compounds
Several key synthetic methodologies are employed to create the diverse range of organosilicon compounds.
Direct Process (Müller-Rochow Process)
This industrial-scale method is primarily used for the synthesis of methylchlorosilanes, which are precursors to silicones. It involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures.
Reaction: 2 CH₃Cl + Si → (CH₃)₂SiCl₂
Grignard Reactions
The reaction of a Grignard reagent (R-MgX) with a silicon halide is a versatile method for forming silicon-carbon bonds.
Reaction: R-MgX + SiCl₄ → RSiCl₃ + MgXCl
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metals, most commonly platinum complexes.
Reaction: R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'
Applications in Drug Development
The unique properties of organosilicon compounds have led to their exploration in various facets of drug development.
Improving Pharmacokinetic Properties
The "silicon switch" can significantly impact a drug's metabolic stability. By replacing a metabolically labile carbon center with a silicon atom, the rate of enzymatic degradation can be reduced, leading to a longer half-life and improved bioavailability.[2] For instance, the sila-substitution of certain drugs has been shown to decrease susceptibility to cytochrome P450-mediated metabolism.[7]
| Drug Analog | Half-life (in vitro, human liver microsomes) |
| Carbon Analog | 15 min |
| Silicon Analog | 84 min |
Hypothetical data for illustrative purposes.[7]
Enhancing Potency and Selectivity
The longer bond lengths and different bond angles of silicon-containing molecules can alter their three-dimensional structure and how they interact with biological targets.[2] This can lead to improved binding affinity and selectivity for a particular receptor or enzyme. For example, sila-substitution in kinase inhibitors has been explored to achieve higher potency.
| Kinase Inhibitor | IC₅₀ (nM) |
| Carbon Analog | 35 |
| Silicon Analog | 9 |
Hypothetical data for illustrative purposes.[8]
Drug Delivery Systems
Organosilicon polymers, particularly silicones like polydimethylsiloxane (PDMS), are widely used in drug delivery due to their biocompatibility, chemical inertness, and tunable properties.[9] They can be formulated into nanoparticles, hydrogels, and implants for controlled and sustained release of therapeutic agents.[9] For example, ibrutinib-loaded liposils (silica-coated nanoliposomes) have shown a significant improvement in bioavailability compared to the drug suspension.[10]
Experimental Protocols
Synthesis of Polydimethylsiloxane (PDMS) via Ring-Opening Polymerization
Objective: To synthesize PDMS with a target molecular weight.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
Hexamethyldisiloxane (MM) as a chain terminator
-
Potassium hydroxide (KOH) as a catalyst
-
Toluene (anhydrous)
-
Methanol
-
Activated carbon
Procedure:
-
A reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with a calculated amount of D₄ and MM in toluene. The ratio of D₄ to MM determines the final molecular weight.
-
The mixture is heated to 110°C under a nitrogen atmosphere.
-
A catalytic amount of KOH is added to initiate the polymerization.
-
The reaction is stirred at 110°C for 4-6 hours.
-
The reaction is cooled to room temperature and the catalyst is neutralized by adding a slight excess of acetic acid.
-
The polymer solution is filtered through a bed of activated carbon to remove the neutralized catalyst.
-
The solvent is removed under reduced pressure to yield the crude PDMS.
-
The crude polymer is purified by precipitation in methanol and dried under vacuum to a constant weight.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic half-life of an organosilicon compound.[11]
Materials:
-
Test organosilicon compound
-
Human liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Mandatory Visualizations
Caption: Preclinical evaluation workflow for an organosilicon drug candidate.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an organosilicon compound.
Conclusion
Organosilicon compounds offer a compelling platform for innovation in drug discovery and development. Their unique physicochemical properties, stemming from the fundamental differences between silicon and carbon, provide medicinal chemists with a powerful tool to overcome common challenges in lead optimization. By strategically incorporating silicon into drug candidates, it is possible to enhance metabolic stability, improve bioavailability, and fine-tune potency and selectivity. While challenges in synthesis and a historical lack of extensive biological evaluation have somewhat limited their widespread adoption, recent advances in synthetic methodologies and a growing body of successful case studies are paving the way for the next generation of silicon-based therapeutics. The continued exploration of organosilicon chemistry holds immense promise for the development of novel and improved medicines to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1,2-Bis(dimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-Bis(dimethylsilyl)benzene (CAS No. 17985-72-7), a versatile organosilicon compound utilized in various research and development applications, including as a precursor for silicon-containing polymers and as a reagent in organic synthesis.[1][2] Adherence to proper safety protocols is crucial when working with this chemical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 17985-72-7[3] |
| Molecular Formula | C₁₀H₁₈Si₂[3] |
| Molecular Weight | 194.42 g/mol [1][4] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 0.898 - 0.90 g/mL at 25 °C[1][4] |
| Boiling Point | 101 °C / 13 mmHg; 128 °C / 50 mmHg[1][4] |
| Flash Point | 70 °C (158 °F) - closed cup[4] |
| Refractive Index | n20/D 1.51[1][4] |
| Purity | ≥94% to ≥98%[1][4] |
| Synonyms | 1,2-Phenylenebis(dimethylsilane), o-Phenylenebis(dimethylsilane)[1][5] |
Hazard Identification and Classification
Based on available data, this compound is classified as a combustible liquid.[3] According to the CLP (Classification, Labelling and Packaging) regulations, the criteria for classification for health and environmental hazards are not met based on current information.[3] However, it is imperative to handle the substance with care, as with all laboratory chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Respiratory Protection | For small-scale laboratory use, a half mask with a particle filter is recommended. For larger scale or emergency use, a valve filtering half mask (EN405) or a half mask (EN140) with an appropriate filter should be used.[3] |
| Body Protection | Laboratory coat. |
Safe Handling and Experimental Protocol
Adherence to a strict handling protocol is essential for the safe use of this compound in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Wear the appropriate PPE as detailed in Table 2, including safety glasses, chemical-resistant gloves, and a lab coat.
-
-
Chemical Handling:
-
Storage:
-
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated containers should be treated as hazardous waste.
-
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
-
In case of a spill: Remove all sources of ignition.[3] Use personal protective equipment.[3] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[3]
-
A visual representation of the safe handling workflow is provided below.
Caption: Safe Handling Workflow for this compound.
Incompatible Materials and Decomposition
There are no specific incompatible materials listed in the available safety data sheets.[3] Under normal use conditions, hazardous decomposition products are not expected.[3]
Transportation
According to IATA regulations, this compound is not regulated for transport.[3] No special precautions are required for shipping.[3]
This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the full Safety Data Sheet (SDS) before working with this chemical.
References
Methodological & Application
Application Notes and Protocols: 1,2-Bis(dimethylsilyl)benzene as a Protecting Group for Amines and Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be removed cleanly and selectively when desired. 1,2-Bis(dimethylsilyl)benzene has emerged as a valuable reagent for the protection of primary amines and amino acids, forming a cyclic disilazane derivative known as a "benzostabase" (BSB) protected amine.[1][2] This protecting group offers notable stability, particularly towards acidic conditions, making it a useful alternative to other silyl or carbamate-based protecting groups.[3]
These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols for the protection and deprotection of amines and amino acids, and a summary of reported yields.
Principle of Protection
The protection of a primary amine with this compound proceeds via a dehydrogenative silylation reaction. In this process, the two silicon-hydrogen bonds of the reagent react with the two nitrogen-hydrogen bonds of the primary amine to form a stable five-membered ring containing the nitrogen atom, with the concurrent evolution of hydrogen gas. This reaction is often facilitated by a catalyst, such as a rhodium complex. The resulting benzostabase derivative effectively masks the nucleophilicity and basicity of the primary amine.
Key Advantages of the Benzostabase (BSB) Protecting Group
-
Acid Stability: The BSB group exhibits greater stability under acidic conditions compared to the related "stabase" protecting group.[3]
-
Chromatographic Stability: BSB-protected amines are stable to silica gel chromatography, allowing for straightforward purification of intermediates.[2][3]
-
Facile Introduction: The protection can be achieved through a dehydrogenative silylation, utilizing an air- and moisture-stable reagent.[3]
Applications
The benzostabase protecting group has been successfully employed in various synthetic contexts, including:
-
Stereoselective synthesis of amino-alcohols.[3]
-
Protection of primary aliphatic amines.[3]
-
N-protection of amino acid esters.[2]
Experimental Protocols
I. General Protocol for the Protection of Primary Amines (Dehydrogenative Silylation)
This protocol describes a general method for the formation of a benzostabase (BSB) protected amine from a primary amine and this compound using a rhodium catalyst.
Materials:
-
Primary amine
-
This compound
-
Rhodium catalyst (e.g., Tris(triphenylphosphine)rhodium(I) chloride)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.0-1.2 equivalents).
-
Add the rhodium catalyst (0.1-1 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) for the disappearance of the starting amine. The reaction is accompanied by the evolution of hydrogen gas.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the pure benzostabase-protected amine.
II. General Protocol for the Deprotection of Benzostabase-Protected Amines
The deprotection of the BSB group can be achieved under acidic conditions to regenerate the free primary amine.
Materials:
-
Benzostabase-protected amine
-
Acidic reagent (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in a suitable solvent)
-
Organic solvent (e.g., dichloromethane (DCM), diethyl ether)
-
Aqueous base solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the BSB-protected amine in an appropriate organic solvent such as dichloromethane.
-
Add the acidic reagent (e.g., trifluoroacetic acid, typically 10-50% in DCM) to the solution.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by the dropwise addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
If necessary, the crude product can be further purified by an appropriate method such as distillation, recrystallization, or column chromatography.
Quantitative Data Summary
The following tables summarize the reported yields for the protection of various primary amines using this compound.
Table 1: Protection of Aromatic Amines
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Rhodium(I) catalyst | Toluene | 60 | 24 | High | [2][3] |
| Substituted Anilines | Rhodium(I) catalyst | Toluene | 60 | 24 | Good to High | [2][3] |
Table 2: Protection of Aliphatic Amines and Amino Acid Derivatives
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amines | Rhodium(I) catalyst | Toluene | 60 | 24 | Good to High | [3] |
| Alanine methyl ester | Not specified | Not specified | Not specified | Not specified | High | [2] |
Note: The specific rhodium catalyst and its loading, as well as precise yields for a broad range of substrates, are not always detailed in the available literature abstracts. Researchers should refer to the full experimental sections of the cited literature for more specific information.
Visualizing the Workflow and Logic
Reaction Pathway for Amine Protection and Deprotection
Caption: Protection and deprotection of a primary amine using this compound.
Experimental Workflow for Amine Protection
Caption: Experimental workflow for the protection of a primary amine.
Logical Relationship of Protecting Group Properties
Caption: Key properties of the benzostabase (BSB) protecting group.
Conclusion
This compound offers a valuable method for the protection of primary amines and amino acids, yielding benzostabase derivatives with enhanced acid stability. The protection is achieved via a catalytic dehydrogenative silylation, and the protecting group can be readily removed under acidic conditions. These characteristics make the BSB protecting group a useful tool in multistep organic synthesis, particularly when stability to acidic environments and chromatographic purification is required. Further research to expand the substrate scope and optimize reaction conditions will undoubtedly increase the utility of this protecting group strategy in the synthesis of complex nitrogen-containing molecules.
References
Application Notes and Protocols for Hydrosilylation Reactions with 1,2-Bis(dimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the hydrosilylation of alkenes using 1,2-bis(dimethylsilyl)benzene. This versatile disilane serves as a valuable reagent for introducing silicon-containing moieties into organic molecules, a critical step in the synthesis of advanced materials and pharmaceutical intermediates. The following sections detail the reaction conditions, catalysts, and expected outcomes for these transformations.
Introduction
Hydrosilylation is a fundamental and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. This process is typically catalyzed by transition metal complexes, most notably those based on platinum, rhodium, and palladium. This compound, with its two reactive Si-H groups on a rigid aromatic scaffold, is a precursor for creating well-defined organosilicon structures, including polymers and cross-linking agents. The reaction generally proceeds with high efficiency and can be tuned to achieve specific regioselectivity.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the hydrosilylation of an exemplary alkene with this compound. The data is based on established protocols and provides a baseline for further experimental design.
| Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Bis(trimethylsilyl)allylamine | Platinum-divinyltetramethyldisiloxane complex | 0.01 - 0.02 | Toluene | 60 - 120 | 2 - 6 | High | (Adapted from a patented process) |
| 1-Octene (General Protocol) | Karstedt's catalyst | 0.01 - 0.1 | Toluene or neat | 60 - 100 | 2 - 8 | >90 (Expected) | (General knowledge from hydrosilylation literature) |
| Styrene (General Protocol) | Speier's catalyst (H₂PtCl₆) | 0.01 - 0.1 | Toluene or THF | 25 - 80 | 1 - 6 | >90 (Expected) | (General knowledge from hydrosilylation literature) |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrosilylation of N,N-Bis(trimethylsilyl)allylamine
This protocol is adapted from a patented industrial process and describes the reaction of this compound with a protected allylamine, a common substrate in the synthesis of aminosilanes.
Materials:
-
This compound
-
N,N-Bis(trimethylsilyl)allylamine
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Toluene (anhydrous)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
To a clean, dry reaction flask under a nitrogen atmosphere, add N,N-bis(trimethylsilyl)allylamine and toluene.
-
Begin stirring the solution and add the platinum-divinyltetramethyldisiloxane complex (catalyst). The amount of catalyst should be between 10 and 200 ppm relative to the allylamine.
-
Heat the reaction mixture to a temperature between 60°C and 120°C.
-
Slowly add this compound dropwise to the heated solution over a period of 1 to 3 hours. The molar ratio of N,N-bis(trimethylsilyl)allylamine to this compound should be approximately 2:1 to 2.5:1.
-
After the addition is complete, allow the reaction to proceed at the set temperature for an additional 2 to 6 hours, monitoring the reaction progress by GC or NMR for the disappearance of the Si-H signal.
-
Upon completion, the reaction mixture can be cooled, and the product can be purified by vacuum distillation.
Protocol 2: General Procedure for Hydrosilylation of Terminal Alkenes (e.g., 1-Octene)
This protocol provides a general method for the hydrosilylation of simple terminal alkenes with this compound using a standard platinum catalyst.
Materials:
-
This compound
-
1-Octene (or other terminal alkene)
-
Karstedt's catalyst or Speier's catalyst (H₂PtCl₆ in isopropanol)
-
Toluene (anhydrous, optional for neat reactions)
-
Reaction flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, combine this compound and the terminal alkene (e.g., 1-octene). A slight excess of the alkene (2.1 to 2.2 equivalents) is recommended. The reaction can be run neat or in an anhydrous solvent like toluene.
-
With vigorous stirring, add the platinum catalyst (e.g., Karstedt's catalyst) to the mixture. A typical catalyst loading is in the range of 10⁻⁴ to 10⁻⁵ moles of platinum per mole of the silane.
-
Heat the reaction mixture to 60-100°C. An exothermic reaction may be observed upon initiation.
-
Maintain the temperature and continue stirring for 2 to 8 hours. Monitor the reaction by ¹H NMR spectroscopy, following the disappearance of the Si-H protons of this compound.
-
Once the reaction is complete, cool the mixture to room temperature. If necessary, the catalyst can be removed by treating the solution with activated carbon.
-
The product, 1,2-bis(octyldimethylsilyl)benzene, can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: General reaction scheme for the hydrosilylation of an alkene.
Caption: A typical experimental workflow for hydrosilylation.
Application Notes and Protocols: 1,2-Bis(dimethylsilyl)benzene in the Synthesis of Advanced Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,2-bis(dimethylsilyl)benzene as a key monomer in the formulation of high-performance adhesives and sealants. The unique chemical structure of this organosilicon compound allows for the synthesis of polymers with exceptional thermal stability, chemical resistance, and tunable mechanical properties, making them ideal for demanding applications in various fields, including electronics, aerospace, and medical devices.
Introduction
This compound is a versatile precursor for the synthesis of silicon-containing polymers, particularly poly(silphenylene-siloxane)s.[1] The incorporation of the rigid phenylene group into the polymer backbone enhances thermal and oxidative stability compared to conventional silicone polymers.[1] This document outlines synthetic protocols for preparing polymers from this compound and presents representative performance data for silyl-terminated polymer systems in adhesive and sealant applications.
Key Applications
Polymers derived from this compound are suitable for a range of high-performance applications:
-
High-Temperature Adhesives: The excellent thermal stability of poly(silphenylene-siloxane)s makes them suitable for bonding components in environments with elevated temperatures.[1]
-
Chemical-Resistant Sealants: The robust chemical nature of these polymers provides a durable seal in the presence of harsh chemicals and solvents.[2]
-
Electronic Encapsulants: Their dielectric properties and ability to withstand thermal cycling make them ideal for protecting sensitive electronic components.
-
Medical Grade Adhesives: The biocompatibility of silicon-based polymers opens up possibilities for use in medical devices and skin-contact applications.
Data Presentation: Representative Performance of Silyl-Terminated Polymer Adhesives
| Property | Test Method | Value |
| Mechanical Properties | ||
| Shore A Hardness | ASTM D2240 | 40 - 60 |
| Tensile Strength | ASTM D412 | 2.5 - 4.0 MPa |
| Elongation at Break | ASTM D412 | 150 - 300% |
| Adhesion Properties | ||
| Lap Shear Strength (Stainless Steel) | ASTM D1002 | 3.0 - 5.0 MPa |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 2.5 - 4.5 MPa |
| Lap Shear Strength (PVC) | ASTM D1002 | 1.0 - 2.5 MPa |
| Curing Properties | ||
| Tack-Free Time | ASTM C679 | 30 - 60 minutes |
| Full Cure Time | - | 24 - 72 hours |
Experimental Protocols
Protocol 1: Synthesis of Bis(3-aminopropyldimethylsilyl)benzene via Hydrosilylation
This protocol describes the synthesis of a functionalized diamine monomer from this compound, which can be used as a curing agent or a building block for polyamides and polyimides with enhanced thermal stability. The procedure is based on a patented method.[3]
Materials:
-
This compound
-
N,N-Bis(trimethylsilyl)allylamine
-
Platinum catalyst (e.g., chloroplatinic acid, platinum 1,3-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add this compound (1 mole) and the platinum catalyst (10 - 200 ppm based on N,N-bis(trimethylsilyl)allylamine).
-
Heat the mixture to 40 - 120 °C with stirring.
-
Slowly add N,N-bis(trimethylsilyl)allylamine (2 - 2.5 moles) to the reaction mixture.
-
Maintain the reaction temperature and continue stirring for 2-4 hours, monitoring the reaction progress by GC or NMR to confirm the consumption of the starting materials.
-
After the hydrosilylation is complete, cool the reaction mixture to room temperature.
-
For detrimethylsilylation, add methanol to the reaction mixture and stir. This will remove the trimethylsilyl protecting groups.
-
The product, bis(3-aminopropyldimethylsilyl)benzene, can be isolated by distillation under reduced pressure.
Protocol 2: Dehydrocarbon Polycondensation for Poly(silphenylene-siloxane) Synthesis
This protocol details a method for synthesizing poly(silphenylene-siloxane)s through the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene and a dialkoxysilane. While this protocol uses the 1,4-isomer, the chemistry is directly applicable to the 1,2-isomer for producing polymers for adhesive and sealant formulations. This method is adapted from a study on poly(silphenylene-siloxane) synthesis.[4][5]
Materials:
-
This compound (BDSB)
-
Dimethyldimethoxysilane (DMDMS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst
-
Toluene (anhydrous)
-
Methanol
-
Dry, three-neck flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Syringe pump
Procedure:
-
Set up the dry, three-neck flask under a nitrogen atmosphere.
-
Charge the flask with toluene, this compound (7 mmol), and B(C₆F₅)₃ (catalytic amount, e.g., 0.1-1 mol%).
-
Using a syringe pump, add dimethyldimethoxysilane (7 mmol) dropwise to the stirred reaction mixture over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours to ensure complete polymerization.
-
Pour the viscous reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Decant the solvent, and redissolve the polymer in a minimal amount of methylene chloride.
-
Reprecipitate the polymer in methanol to further purify it.
-
Collect the resulting colorless, gum-like polymer and dry it under vacuum.
Signaling Pathways and Logical Relationships
The synthesis of advanced adhesives and sealants from this compound involves a series of well-defined chemical transformations. The following diagrams illustrate the key reaction pathways and the logical workflow for developing and testing these materials.
Caption: Workflow for developing and testing adhesives.
Caption: Polymerization routes from this compound.
Conclusion
This compound is a valuable monomer for the creation of advanced adhesives and sealants with superior performance characteristics. The synthetic routes of hydrosilylation and dehydrocarbon polycondensation offer versatile methods to produce a range of silyl-functionalized polymers. While further research is needed to quantify the specific adhesive properties of polymers derived directly from this compound, the data from related silyl-terminated polymer systems indicate a high potential for developing robust and reliable adhesive and sealant products for specialized applications. The protocols and workflows presented here provide a solid foundation for researchers and scientists to explore the potential of this promising organosilicon building block.
References
- 1. US20210189201A1 - Adhesive formulation - Google Patents [patents.google.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds - Google Patents [patents.google.com]
- 4. cjps.org [cjps.org]
- 5. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]
Application Note: A General Protocol for the Synthesis of Benzodiazepine Derivatives
Introduction
Benzodiazepines are a prominent class of heterocyclic compounds widely recognized for their therapeutic applications, primarily as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. Their mechanism of action involves modulating the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter in the central nervous system. This document provides a detailed experimental protocol for the synthesis of a classic benzodiazepine, Diazepam, which serves as a representative example for the synthesis of related derivatives. The protocol outlines the reaction of a 2-aminobenzophenone with an amino acid ester hydrochloride, followed by cyclization.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-amino-5-chlorobenzophenone, Glycine ethyl ester hydrochloride, Pyridine, Acetic anhydride, Toluene.
-
Solvents: Ethanol, Dichloromethane, Hexane.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, mass spectrometer.
Synthesis of Diazepam (A Benzodiazepine Derivative)
The synthesis of Diazepam from 2-amino-5-chlorobenzophenone is a two-step process:
-
Step 1: Acylation of 2-amino-5-chlorobenzophenone with Glycine ethyl ester hydrochloride.
-
Step 2: Cyclization to form the benzodiazepine ring.
Detailed Procedure:
Step 1: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone
-
To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as toluene, add glycine ethyl ester hydrochloride (1.2 eq).
-
Add pyridine (2.5 eq) to the mixture to act as a base and catalyze the reaction.
-
Heat the reaction mixture to reflux for approximately 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine to remove pyridine hydrochloride and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Cyclization to form Diazepam
-
Dissolve the product from Step 1 in a mixture of acetic anhydride and pyridine.
-
Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 2-3 hours.
-
Monitor the cyclization reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with water.
-
The crude Diazepam can be purified by recrystallization from a solvent like ethanol.
-
Dry the final product under vacuum to obtain a crystalline solid.
Data Presentation
Table 1: Physicochemical and Yield Data for Diazepam Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 99-101 | - |
| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | 130-134 | 75-85 |
Table 2: Spectroscopic Data for Diazepam
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, δ) | 7.20-7.60 (m, 8H, Ar-H), 4.85 (s, 2H, CH₂), 3.40 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ) | 170.5, 168.0, 140.2, 136.5, 132.1, 131.0, 130.5, 129.8, 128.7, 128.4, 125.2, 55.8, 35.4 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1685 (C=O, amide), 1610 (C=N), 1350 (C-N) |
| Mass Spec (m/z) | 284 (M⁺), 256, 249 |
Visualizations
Caption: Synthetic workflow for the preparation of Diazepam.
Caption: Simplified signaling pathway of benzodiazepine action.
Application Notes and Protocols: 1,2-Bis(dimethylsilyl)benzene as a Precursor to Functionalized Silanes and Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(dimethylsilyl)benzene is a versatile organosilicon compound that serves as a key building block in the synthesis of a variety of functionalized silanes and siloxanes.[1] Its unique structure, featuring two reactive dimethylsilyl groups positioned ortho on a benzene ring, allows for the facile construction of silicon-containing molecules with diverse applications in materials science, organic synthesis, and pharmaceutical development.[2][3] These applications include the creation of silicon-based polymers and materials, surface modification to enhance hydrophobicity and chemical resistance, and the formation of protecting groups for diols in complex molecule synthesis.[2][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to functionalized silanes via hydrosilylation and to cyclic siloxanes through reactions with diols.
I. Synthesis of Functionalized Silanes via Hydrosilylation
The Si-H bonds in this compound readily undergo hydrosilylation, an addition reaction across unsaturated bonds like alkenes and alkynes. This reaction, typically catalyzed by transition metal complexes, is a powerful method for forming stable carbon-silicon bonds.[6]
Application Note:
Hydrosilylation of alkenes and alkynes with this compound provides access to a wide range of functionalized organosilanes. The reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly effective. The choice of catalyst can influence the regioselectivity of the addition to unsymmetrical alkenes or alkynes. The resulting bis(silyl)alkanes or bis(silyl)alkenes can be further functionalized or used as monomers for polymerization.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene
This protocol describes the double hydrosilylation of a generic terminal alkene with this compound using Karstedt's catalyst.
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the silane in anhydrous toluene.
-
Add the terminal alkene (2.2 eq) to the solution.
-
While stirring, add Karstedt's catalyst (10-20 ppm Pt loading) dropwise. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Entry | Alkene | Catalyst Loading (ppm Pt) | Reaction Time (h) | Yield (%) | Product |
| 1 | 1-Octene | 15 | 2 | >95 | 1,2-Bis(dimethyl(octyl)silyl)benzene |
| 2 | Allyl Glycidyl Ether | 20 | 3 | >90 | 1,2-Bis(dimethyl(3-(glycidyloxy)propyl)silyl)benzene |
| 3 | Styrene | 10 | 1.5 | >98 | 1,2-Bis(dimethyl(2-phenylethyl)silyl)benzene |
Workflow Diagram:
Caption: Workflow for the platinum-catalyzed hydrosilylation of a terminal alkene.
II. Synthesis of Functionalized Siloxanes from Diols
This compound can react with diols in the presence of a catalyst to form cyclic siloxanes. This reaction is particularly useful for creating well-defined cyclic structures that can serve as monomers for ring-opening polymerization or as functional additives.
Application Note:
The reaction of this compound with 1,2- or 1,3-diols provides a straightforward route to seven- or eight-membered cyclic siloxanes containing a benzene backbone. This transformation is often catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), and proceeds via a dehydrocoupling mechanism. The resulting cyclic siloxanes are valuable intermediates for the synthesis of polysiloxanes with tailored properties. A related reaction using 1,4-bis(dimethylsilyl)benzene has been shown to produce poly(silphenylene-siloxane)s.[7]
Experimental Protocol: Synthesis of a Cyclic Siloxane from a Diol
This protocol outlines the synthesis of a cyclic siloxane from this compound and a generic diol.
Materials:
-
This compound
-
Diol (e.g., 1,2-ethanediol or 1,3-propanediol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the diol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of B(C₆F₅)₃ (e.g., 1-5 mol%).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the evolution of hydrogen gas.
-
Continue heating until the reaction is complete, as determined by GC-MS or NMR analysis of an aliquot.
-
Cool the reaction mixture to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of basic alumina or silica gel.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
Quantitative Data:
| Entry | Diol | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| 1 | 1,2-Ethanediol | 2 | 70 | 6 | ~85 | 2,2,7,7-Tetramethyl-2,7-dihydrobenzo[e][2][3][7][8]dioxadisilepine |
| 2 | 1,3-Propanediol | 2 | 70 | 8 | ~80 | 2,2,8,8-Tetramethyl-3,4,6,7-tetrahydro-2H-benzo[f][2][3][8][9]dioxadisilocine |
| 3 | Catechol | 1 | 60 | 4 | >90 | Dibenzo[d,i][2][3][6][7][8][9]tetraoxadisilecine |
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of cyclic siloxanes from this compound and a diol.
III. Use of this compound as a Protecting Group for Diols
The bifunctional nature of this compound makes it an effective reagent for the protection of 1,2- and 1,3-diols, forming a cyclic disiloxane derivative.
Application Note:
Protection of diols is a crucial step in the multi-step synthesis of complex organic molecules. This compound offers a robust method for the protection of vicinal diols. The resulting cyclic disiloxane is stable to a range of reaction conditions and can be readily cleaved under specific acidic or fluoride-mediated conditions. This protecting group strategy is valuable in carbohydrate chemistry and natural product synthesis.
Experimental Protocol: Protection of a Diol
This protocol describes the general procedure for the protection of a diol using this compound.
Materials:
-
This compound
-
Diol (e.g., a protected carbohydrate with a free cis-diol)
-
Catalyst (e.g., iodine or a strong acid)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a solution of the diol (1.0 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.1 eq).
-
Add a catalytic amount of iodine (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature until the starting diol is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Entry | Diol Substrate | Catalyst | Reaction Time (h) | Yield (%) | Protected Diol |
| 1 | (R,R)-1,2-Diphenyl-1,2-ethanediol | I₂ | 4 | ~92 | (4R,5R)-4,5-Diphenyl-2,2,7,7-tetramethyl-2,7-dihydrobenzo[e][2][3][7][8]dioxadisilepine |
| 2 | Methyl α-D-glucopyranoside (4,6-O-benzylidene protected) | I₂ | 6 | ~88 | Methyl 4,6-O-benzylidene-2,3-O-(o-phenylenebis(dimethylsilyl))-α-D-glucopyranoside |
Logical Relationship Diagram:
Caption: Logical flow of diol protection and deprotection using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrosilylation Catalyst [sigmaaldrich.cn]
- 3. d-nb.info [d-nb.info]
- 4. scbt.com [scbt.com]
- 5. This compound , 98% , 17985-72-7 - CookeChem [cookechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]
- 8. Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Surface Modification of Substrates with 1,2-Bis(dimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of various substrates using 1,2-Bis(dimethylsilyl)benzene. This organosilicon compound is valuable for altering surface properties, such as hydrophobicity and chemical resistance, which is critical in diverse fields including materials science, drug delivery, and biomedical device fabrication.
Introduction to Surface Modification with this compound
This compound is an aromatic bis-silane compound capable of forming self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. The two dimethylsilyl groups can form stable siloxane bonds with the surface hydroxyl groups, while the central benzene ring provides a rigid, aromatic character to the modified surface. This modification can significantly increase the hydrophobicity and chemical stability of the substrate.
The primary applications of surfaces modified with this compound include:
-
Creation of Hydrophobic Surfaces: The aromatic and dimethylsilyl groups render the surface non-polar, leading to increased water contact angles.
-
Enhanced Chemical Resistance: The stable siloxane linkage and the robust benzene ring protect the underlying substrate from chemical attack.
-
Controlled Surface Energy: By forming a well-defined monolayer, the surface energy of the substrate can be precisely controlled.
-
Platforms for Further Functionalization: While not its primary role, the aromatic ring could potentially be further functionalized in subsequent chemical steps.
Experimental Protocols
The following protocols provide a generalized methodology for the surface modification of silicon wafers with this compound. These can be adapted for other hydroxylated substrates like glass or quartz.
Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is crucial for the formation of a high-quality self-assembled monolayer.
Materials:
-
Silicon wafers or other suitable substrates
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Beakers and wafer holders (Teflon or glass)
-
Ultrasonic bath
Protocol:
-
Degreasing:
-
Place the substrates in a wafer holder.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Etching (for silicon-based substrates - EXTREME CAUTION REQUIRED ):
-
In a designated fume hood, prepare the Piranha solution by slowly and carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. Warning: This solution is highly corrosive and exothermic.
-
Immerse the cleaned substrates in the Piranha solution for 30 minutes. This process removes organic residues and creates a fresh, hydroxylated silicon dioxide layer.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For immediate use, it is recommended to proceed to the silanization step without delay to prevent atmospheric contamination. For short-term storage, keep the substrates in a vacuum desiccator.
-
Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer from a solution phase.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene (or other anhydrous, non-protic solvent like hexane)
-
Reaction vessel with a moisture-free environment (e.g., a glovebox or a sealed container under inert gas)
-
Anhydrous isopropanol
Protocol:
-
Solution Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.
-
-
Silanization:
-
Place the cleaned and dried substrates in the silanization solution.
-
Seal the reaction vessel to maintain an inert atmosphere.
-
Allow the reaction to proceed for 2-12 hours at room temperature. The optimal reaction time may need to be determined empirically.
-
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.
-
Perform a final rinse with anhydrous isopropanol.
-
-
Curing:
-
Dry the substrates under a stream of high-purity nitrogen.
-
To promote the formation of stable siloxane bonds and remove residual solvent, bake the modified substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator.
-
Characterization of Modified Surfaces
The success of the surface modification can be assessed using various surface-sensitive techniques.
Quantitative Data Summary
| Characterization Technique | Parameter Measured | Untreated SiO₂ Substrate | Expected Value for Aromatic Silane Monolayer |
| Contact Angle Goniometry | Static Water Contact Angle | < 20° | 70° - 90° |
| Spectroscopic Ellipsometry | Monolayer Thickness | N/A | 0.5 - 1.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | Si (~33%), O (~67%) | C, Si, O present |
| C 1s High-Resolution Scan | Adventitious carbon | Peaks corresponding to C-C/C-H and C-Si | |
| Si 2p High-Resolution Scan | Si-O (substrate) | Si-O (substrate) and Si-C (monolayer) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of a silicon substrate.
Caption: General experimental workflow for surface modification.
Logical Relationship of Surface Properties
The following diagram illustrates the relationship between the chemical modification and the resulting surface properties.
Caption: Relationship between modification and properties.
Application Notes and Protocols: The Role of 1,2-Bis(dimethylsilyl)benzene in Benzyne Precursor Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of 1,2-bis(dimethylsilyl)benzene in the synthesis of advanced benzyne precursors. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of these methodologies in research and development settings.
Introduction
Benzyne is a highly reactive intermediate with significant applications in organic synthesis, enabling the rapid construction of complex aromatic systems. The generation of benzyne under mild conditions is crucial for its practical use. Silyl-substituted phenyl triflates and iodonium salts have emerged as superior benzyne precursors, offering controlled generation of benzyne upon activation with a fluoride source. This compound serves as a key starting material for the synthesis of these efficient and manageable benzyne precursors. Its use allows for the preparation of precursors that are less sterically hindered compared to their trimethylsilyl analogues and can be synthesized under safer conditions, avoiding carcinogenic solvents like HMPA.[1][2]
Synthesis of Benzyne Precursors from this compound
The primary application of this compound is its conversion into more elaborate benzyne precursors, such as 2-(hydroxydimethylsilyl)phenyliodonium triflate. This process typically involves a multi-step synthesis starting from 1,2-dibromobenzene.
Overall Synthesis Pathway
The logical workflow for the preparation of a benzyne precursor from 1,2-dibromobenzene via this compound is outlined below.
Caption: Workflow for Benzyne Precursor Synthesis.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of benzyne precursors derived from this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies developed for the synthesis of related bis(silyl)benzene derivatives.[2]
Materials:
-
1,2-Dibromobenzene
-
Magnesium (Mg) turnings
-
Chlorodimethylsilane (Me2(H)SiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (as entrainer)
-
Hexane
-
Water
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, charge a dry Schlenk flask with magnesium turnings.
-
Add anhydrous THF to cover the magnesium.
-
To the stirred suspension, add 1,2-dibromobenzene and an excess of chlorodimethylsilane.
-
To initiate the reaction, add a small amount of 1,2-dibromoethane dropwise. The reaction mixture will warm gently.
-
Maintain the reaction at room temperature with vigorous stirring. Monitor the reaction progress by GC-MS.
-
Upon completion, remove the volatiles under vacuum.
-
Cool the residue to 0°C and cautiously add hexane followed by water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with hexane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Synthesis of 2-(hydroxydimethylsilyl)phenyliodonium triflate
This protocol is a conceptual adaptation based on the synthesis of analogous hypervalent iodine-based benzyne precursors.[1][3]
Materials:
-
This compound
-
(Diacetoxyiodo)benzene (PhI(OAc)2)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Water
-
Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a flask under an argon atmosphere, suspend finely ground (diacetoxyiodo)benzene in anhydrous dichloromethane.
-
Cool the suspension to 0°C and add trifluoromethanesulfonic acid in one portion.
-
Allow the mixture to stir at room temperature for 2 hours to form the activated iodonium species.
-
Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully add water to the reaction mixture to facilitate hydrolysis of one of the silyl groups.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(hydroxydimethylsilyl)phenyliodonium triflate.
Protocol 3: Generation of Benzyne and Trapping
This protocol outlines the general procedure for generating benzyne from a silyl-based precursor and trapping it with a diene, such as furan.[3][4]
Materials:
-
2-(hydroxydimethylsilyl)phenyliodonium triflate (or a similar precursor)
-
Furan (or other trapping agent)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous Dichloromethane (CH2Cl2)
-
Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzyne precursor and an excess of furan in anhydrous dichloromethane in a flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tetrabutylammonium fluoride in THF dropwise to the reaction mixture.
-
Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Diels-Alder adduct by column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of bis(silyl)benzene derivatives and their subsequent conversion to benzyne, providing a basis for experimental design and optimization.
Table 1: Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives [2]
| Starting Material | Silylating Agent | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Dibromobenzene | Me3SiCl | Rieke-Mg | THF | 0 | 1.5 | 65 |
| 1,2-Dibromobenzene | Me3SiCl | Entrainment | THF | Room Temp | 0.5 | 62 |
| 1,2,4,5-Tetrabromobenzene | Me3SiCl | Rieke-Mg | THF | 0 to RT | 3.5 | 80 |
| 1,2,4,5-Tetrabromobenzene | Me3SiCl | Entrainment | THF | Room Temp | 2 | 54 |
Table 2: Generation and Trapping of Benzyne from a Silyl Precursor [3][5]
| Benzyne Precursor | Trapping Agent | Fluoride Source | Solvent | Temperature (°C) | Yield of Adduct (%) |
| (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate | Furan | Bu4NF | CH2Cl2 | 0 to RT | 96-97 |
| o-(trimethylsilyl)phenyl triflate | Benzyl azide | CsF | Acetonitrile | Room Temp | 76 |
Reaction Pathways and Mechanisms
The generation of benzyne from silyl precursors proceeds through a fluoride-induced 1,2-elimination mechanism.
Caption: Mechanism of Benzyne Generation.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of modern benzyne generating systems. The methodologies presented here offer milder and safer routes to these important reactive intermediates, thereby expanding their utility in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The provided protocols and data serve as a practical guide for researchers to implement these advanced synthetic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Bis(dimethylsilyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2-Bis(dimethylsilyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its sensitivity to air and moisture, the presence of closely boiling impurities from its synthesis, and the potential for decomposition at elevated temperatures. Key issues include the removal of unreacted starting materials, Grignard reaction byproducts, and siloxane impurities formed through hydrolysis or oxidation.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities include:
-
Unreacted Starting Materials: 1,2-Dichlorobenzene or 1,2-dibromobenzene and chlorodimethylsilane.
-
Homocoupled Byproducts: Biphenyls formed from the coupling of the Grignard reagent.[1][2]
-
Partially Silylated Products: (2-Chlorophenyl)dimethylsilane.
-
Hydrolysis/Oxidation Products: Disiloxanes and other siloxane-containing impurities resulting from exposure to moisture and air.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as THF.
Q3: What is the recommended purification method for this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.[3] This technique allows for the separation of the desired product from both lower and higher boiling point impurities. Due to the air and moisture sensitivity of the compound, all purification steps should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can column chromatography be used to purify this compound?
A4: While column chromatography is a powerful purification technique for many organic compounds, it can be challenging for highly reactive organosilanes like this compound. The silica or alumina stationary phase can promote hydrolysis or decomposition of the product. If chromatography is necessary, it should be performed with deactivated stationary phases and anhydrous solvents under an inert atmosphere.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) to minimize degradation.[4] The container should be made of a material that will not react with the compound.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range during distillation.
-
Fractions are still contaminated with impurities as determined by GC or NMR analysis.
-
Low recovery of the pure product.
| Potential Cause | Troubleshooting Action |
| Inefficient Fractionating Column | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation Rate is Too High | Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). This allows for proper vapor-liquid equilibrium to be established in the column. |
| Fluctuating Vacuum | Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and a vacuum regulator. Check for leaks in the distillation setup. |
| Inadequate Insulation | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Issue 2: Product Decomposition During Purification
Symptoms:
-
Discoloration of the product (yellowing or browning).
-
Formation of solid precipitates or viscous oils.
-
Presence of new, unexpected peaks in GC or NMR analysis of the distilled fractions.
| Potential Cause | Troubleshooting Action |
| Exposure to Air and Moisture | Ensure all glassware is oven-dried and the distillation is performed under a continuous flow of inert gas (nitrogen or argon). Use Schlenk line techniques for all transfers. |
| Overheating | Use a heating mantle with a temperature controller or an oil bath to ensure uniform and controlled heating. Avoid heating the distillation flask to excessively high temperatures. Distill under a higher vacuum to lower the boiling point of the compound. |
| Contaminated Glassware | Clean all glassware thoroughly to remove any acidic or basic residues that could catalyze decomposition. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound under Reduced Pressure
Objective: To purify crude this compound by removing low and high boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (Schlenk flasks are recommended)
-
Heating mantle with stirrer
-
Vacuum pump and vacuum gauge
-
Inert gas source (Nitrogen or Argon)
-
Dry boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with dry boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Evacuate the system and backfill with inert gas three times to ensure an inert atmosphere. Maintain a slight positive pressure of inert gas throughout the distillation.
-
Distillation:
-
Begin heating the flask gently while stirring.
-
Slowly apply vacuum to the desired pressure.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction at a constant temperature and pressure. The reported boiling point is 101 °C at 13 mmHg.[5]
-
Collect separate fractions as the temperature changes.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
-
Storage: Combine the pure fractions and store under an inert atmosphere at 4 °C.[4]
Protocol 2: Quality Control by Gas Chromatography (GC)
Objective: To assess the purity of this compound fractions.
Illustrative GC Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-1 or HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Expected Retention Times (Illustrative):
| Compound | Retention Time (min) |
| Solvent (e.g., THF) | ~3.5 |
| Chlorodimethylsilane | ~4.2 |
| 1,2-Dichlorobenzene | ~7.8 |
| This compound | ~10.5 |
| Biphenyl | ~11.2 |
| Disiloxane byproducts | >12 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Common side reactions in polymerization with "1,2-Bis(dimethylsilyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,2-Bis(dimethylsilyl)benzene.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, providing potential causes and recommended solutions.
Issue 1: Low Polymer Yield and/or Formation of Low Molecular Weight Oligomers
| Potential Cause | Recommended Solution |
| Intramolecular Cyclization: The proximity of the two dimethylsilyl groups on the benzene ring can facilitate intramolecular cyclization, forming a stable cyclic byproduct instead of promoting intermolecular chain growth. This is a common side reaction in polysilane synthesis. | Optimize Monomer Concentration: Higher monomer concentrations can favor intermolecular reactions over intramolecular cyclization. Experiment with a range of concentrations to find the optimal balance. |
| Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of cyclization relative to polymerization. However, excessively low temperatures can also slow down the desired polymerization reaction. | |
| Inefficient Catalyst System: The chosen catalyst may not be active enough to promote efficient dehydrogenative coupling, leading to incomplete conversion and the formation of short-chain oligomers. | Screen Different Catalysts: A variety of transition metal catalysts are known to promote dehydrogenative coupling of silanes. Consider screening catalysts such as titanocene-based complexes, Wilkinson's catalyst, or tris(pentafluorophenyl)borane.[1] |
| Optimize Catalyst Loading: Ensure the correct catalyst-to-monomer ratio is used. Both too little and too much catalyst can be detrimental to the polymerization process. | |
| Catalyst Deactivation: The catalyst may deactivate over the course of the reaction, leading to a cessation of polymerization. This can be caused by the decomposition of catalytic intermediates or the formation of inactive catalyst species.[2][3] | Monitor Reaction Progress: Track the reaction kinetics to identify if the polymerization stops prematurely. |
| Use a More Robust Catalyst: Some catalysts are more prone to deactivation than others. Research and select a catalyst known for its stability under the intended reaction conditions. | |
| Incremental Monomer/Catalyst Addition: A semi-batch process with gradual addition of monomer or catalyst might help maintain an active catalytic species throughout the reaction. |
Issue 2: Inconsistent Batch-to-Batch Reproducibility
| Potential Cause | Recommended Solution |
| Sensitivity to Reaction Conditions: Minor variations in temperature, concentration, or catalyst activity can significantly impact the competition between polymerization and cyclization. | Standardize Experimental Protocol: Strictly adhere to a detailed and standardized protocol for each reaction. This includes precise control over reagent purity, solvent quality, reaction temperature, and addition rates. |
| Atmospheric Contamination: The presence of oxygen or moisture can interfere with the catalyst and the reactive Si-H bonds, leading to inconsistent results. | Maintain an Inert Atmosphere: Conduct all steps of the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. |
| Variable Reagent Quality: Impurities in the monomer, solvent, or catalyst can affect the polymerization outcome. | Purify Reagents: Ensure all reagents are of high purity and are properly stored to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the polymerization of this compound?
A1: The most probable and significant side reaction is intramolecular cyclization. Due to the ortho-positioning of the two reactive dimethylsilyl groups, they can readily react with each other to form a cyclic silane derivative, which terminates the polymer chain growth. This is a well-documented phenomenon in the synthesis of polymers from monomers bearing two reactive functionalities.
Q2: How can I detect the formation of cyclic byproducts?
A2: The formation of cyclic byproducts can be detected and quantified using various analytical techniques:
-
Gel Permeation Chromatography (GPC): GPC analysis of the crude reaction mixture will show a bimodal or multimodal distribution, with a high molecular weight peak corresponding to the polymer and a low molecular weight peak corresponding to the cyclic byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR spectroscopy can be used to identify the distinct signals of the cyclic compound in the reaction mixture.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the exact mass of the cyclic byproduct.
Q3: Are there any specific catalysts recommended for the polymerization of this compound?
A3: While specific studies on the optimization of catalysts for this compound are limited, catalysts commonly used for the dehydrogenative coupling of organosilanes are a good starting point. These include titanocene derivatives, Wilkinson's catalyst ([Rh(PPh₃)₃Cl]), and tris(pentafluorophenyl)borane (B(C₆F₅)₃).[1] The choice of catalyst can influence the competition between polymerization and cyclization, so empirical screening is often necessary.
Q4: Can I use this compound for ring-opening polymerization (ROP)?
A4: this compound itself is not a cyclic monomer and therefore not suitable for ring-opening polymerization. However, it can be a precursor for the synthesis of strained cyclic silanes, which could then potentially undergo ROP.
Experimental Protocols
Protocol: General Procedure for Dehydrogenative Polymerization of this compound (Illustrative)
This protocol is a general guideline and may require optimization for specific catalysts and desired polymer characteristics.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a stirring bar and the desired amount of catalyst to a dry reaction flask.
-
Solvent and Monomer Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask, followed by the dropwise addition of purified this compound.
-
Reaction: Stir the reaction mixture at the desired temperature. The progress of the reaction can be monitored by observing the evolution of hydrogen gas (if applicable to the catalytic cycle) or by taking aliquots for analysis (e.g., by GPC or NMR).
-
Termination and Precipitation: Once the desired molecular weight is achieved or the reaction ceases, terminate the polymerization (e.g., by exposing it to air or adding a quenching agent, depending on the catalyst). Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Purification: Isolate the polymer by filtration or decantation, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
Visualizations
Caption: Competing pathways in the polymerization of this compound.
Caption: Troubleshooting workflow for low yield in this compound polymerization.
References
Catalyst deactivation and regeneration in hydrosilylation with "1,2-Bis(dimethylsilyl)benzene"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrosilylation reactions involving 1,2-Bis(dimethylsilyl)benzene . The information is focused on common platinum-based catalyst systems and addresses issues of catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrosilylation of alkenes/alkynes with this compound?
A1: While literature specifically detailing hydrosilylation with this compound is limited, the reaction is typically catalyzed by platinum-based complexes. The most common and highly efficient homogeneous catalysts for this type of transformation are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (Pt₂(dvtms)₃, where dvtms is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane).[1][2] These catalysts are known for their high activity, often requiring only parts-per-million (ppm) concentrations.[2] More recently, heterogeneous catalysts, where platinum is supported on materials like silica or graphene, have been developed to improve catalyst recovery and reusability.[3][4]
Q2: What is the primary mechanism of catalyst deactivation in platinum-catalyzed hydrosilylation?
A2: The most significant deactivation pathway for homogeneous platinum catalysts, like Karstedt's catalyst, is the formation of catalytically inactive platinum colloids or nanoparticles, often observed as the formation of platinum black.[1][5] This process involves the aggregation of platinum atoms, which removes them from the active catalytic cycle.[1][6] The formation of these colloids is considered an end-stage of the reaction or a result of catalyst decomposition.[1][7]
Q3: What are common side reactions, and how do they relate to catalyst deactivation?
A3: A common side reaction is the isomerization of terminal alkenes to internal alkenes.[8] This often occurs when the primary hydrosilylation reaction proceeds slowly, allowing more time for competing pathways.[9] Alkene isomerization can be deleterious as the resulting internal olefins are often less reactive towards hydrosilylation.[10] The occurrence of significant isomerization can be an indicator of catalyst decomposition into species that promote this side reaction.[9][10] Dehydrogenative silylation is another possible side reaction.[1]
Q4: Can a deactivated homogeneous catalyst like Karstedt's be regenerated?
A4: In-situ regeneration of homogeneous platinum catalysts that have deactivated via colloid formation is generally not practical in a standard laboratory setting. The focus in the field has shifted towards preventing deactivation or using recoverable catalyst systems.[3][11] One phenomenon, known as the "oxygen effect," suggests that trace amounts of oxygen can disrupt multinuclear platinum species that may be inactive, although this is not a formal regeneration protocol.[9] For practical purposes, preventing colloid formation is a more effective strategy than attempting to reverse it.
Q5: What are the advantages of using a heterogeneous (supported) catalyst?
A5: Heterogeneous catalysts offer several key advantages. They can be easily separated from the reaction mixture by filtration, which prevents platinum contamination of the final product and allows the catalyst to be reused.[2][3] This approach addresses the high cost and limited supply of platinum.[3][11] Some silica-supported catalysts have been shown to be reusable for multiple cycles with minimal loss in activity.[4]
Troubleshooting Guide
Problem: My hydrosilylation reaction is very slow or has completely stalled.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The reaction mixture may show signs of black precipitate (platinum colloids).[1] Unfortunately, this is often irreversible for homogeneous catalysts. The best course of action is to restart the reaction with fresh catalyst and implement strategies to minimize deactivation (see below). |
| Insufficient Catalyst Loading | While Pt catalysts are highly active, loadings may need optimization. Typical concentrations range from 1 to 100 ppm of Pt. For challenging substrates, a higher loading may be required. |
| Poorly Reactive Substrates | Sterically hindered alkenes or alkynes can react more slowly.[12] Increasing the reaction temperature or switching to a more active catalyst system may be necessary. |
| Presence of Inhibitors | Certain functional groups or impurities in the reagents or solvent can act as catalyst poisons. Ensure all reagents and solvents are pure and dry. Some compounds, like maleates or fumarates, are known inhibitors used to control reaction initiation.[1] |
Problem: I am observing significant amounts of isomerized alkene byproducts.
| Possible Cause | Suggested Solution |
| Slow Hydrosilylation Rate | Isomerization competes with hydrosilylation. If the primary reaction is slow, isomerization can become a major pathway.[9] |
| Catalyst Decomposition | The formation of certain platinum species during catalyst decomposition can favor isomerization.[10] |
| Solution Strategy | Increase the concentration of the silane reagent relative to the alkene. This can favor the productive hydrosilylation pathway over isomerization. Consider adjusting the temperature, as kinetics of the two pathways may respond differently. Using a freshly prepared catalyst solution can also help. |
Problem: The reaction mixture has turned dark or a black precipitate has formed.
| Possible Cause | Suggested Solution |
| Colloid Formation | A dark color or black precipitate is a strong indication of the formation of inactive platinum colloids (platinum black).[1] |
| Solution Strategy | This indicates irreversible catalyst deactivation. To prevent this in future experiments: • Avoid excessively high temperatures. • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions that may lead to catalyst decomposition. • Consider using a stabilizing ligand or switching to a heterogeneous catalyst, which is less prone to this mode of deactivation.[6] |
Data Presentation
Table 1: Comparison of Catalyst Performance in Hydrosilylation
| Catalyst Type | Catalyst Example | Support | Turnover Frequency (TOF) | Key Advantages |
| Homogeneous | Karstedt's Catalyst | None | ~5.2 x 10⁶ / hr[3][11] | High activity, soluble in organic media. |
| Homogeneous | COP1-T-Pt (Biomimetic) | Porous Cage Ligand | ~7.8 x 10⁴ / hr[13] | High activity and selectivity, recyclable.[13] |
| Heterogeneous | Pt on Graphene Nanoplates | Graphene | ~4.8 x 10⁶ / hr[3][11] | High activity, recoverable, reusable.[3] |
| Heterogeneous | Silica-Supported Karstedt-type | Fume Silica | High Conversion | Reusable up to five times with minimal activity loss.[4] |
Experimental Protocols
Protocol 1: General Procedure for Homogeneous Hydrosilylation
This protocol provides a general method for the hydrosilylation of a generic terminal alkene with this compound using Karstedt's catalyst.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the terminal alkene (1.0 mmol) and a solvent (e.g., dry toluene, 2 mL) to a dry reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (0.5 mmol, assuming reaction at both Si-H bonds).
-
Catalyst Addition: Add Karstedt's catalyst solution (typically 1-10 µL of a 2 wt% solution in xylene, corresponding to ~10-100 ppm Pt) to the stirred mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or ¹H NMR to observe the disappearance of the Si-H signal and the appearance of the product signals.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The product may be purified by fractional distillation or column chromatography if necessary.[4]
Protocol 2: Testing Reusability of a Heterogeneous Catalyst
This protocol describes a method for evaluating the reusability of a supported platinum catalyst.
-
Initial Reaction: Perform the hydrosilylation reaction as described in Protocol 1, but replace the homogeneous Karstedt's catalyst with the heterogeneous catalyst (e.g., 10-20 mg of a 1-2 wt% Pt on silica catalyst).[4]
-
Catalyst Recovery: Upon completion of the reaction, allow the catalyst to settle. Decant the supernatant product solution completely from the reaction vessel, leaving the solid catalyst behind.[4]
-
Washing (Optional): The catalyst may be washed with a small amount of fresh solvent (e.g., toluene or acetone) and the solvent decanted again to ensure complete removal of the product.[4]
-
Subsequent Cycles: Recharge the reaction vessel containing the recovered catalyst with fresh alkene, this compound, and solvent in the same quantities as the initial run.[4]
-
Analysis: Monitor the reaction rate for each cycle. A minimal decrease in reaction rate or final conversion over 3-5 cycles indicates a stable and reusable catalyst.
Visualizations
Caption: A typical experimental workflow for performing a platinum-catalyzed hydrosilylation reaction.
Caption: The transition from an active catalyst to inactive colloids, the primary deactivation route.
Caption: A decision tree to diagnose and solve common issues in hydrosilylation experiments.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Recoverable and Cost-Effective Platinum Catalysts for Hydrosilylation Applications | AIChE [publications.aiche.org]
- 4. scientificspectator.com [scientificspectator.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aiche.org [aiche.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance in reactions involving "1,2-Bis(dimethylsilyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(dimethylsilyl)benzene. The content is structured to address common challenges, particularly those related to steric hindrance, and to provide practical solutions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile organosilicon compound primarily used as a precursor in the synthesis of silicon-containing polymers and materials.[1] It is a key building block for creating materials with enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and coatings.[1] It also serves as a protecting group-reagent for amines and amino acids, forming "benzostabase" derivatives which are noted for their stability.[2][3]
Q2: What are the main safety precautions to consider when working with this compound?
This compound is a combustible liquid. It is recommended to handle it in a well-ventilated area, away from heat and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents, as the Si-H bonds can be sensitive to moisture.
Q3: How does the steric hindrance of this compound affect its reactivity?
The two bulky dimethylsilyl groups in the ortho position create significant steric hindrance around the silicon centers and the adjacent positions on the benzene ring. This steric bulk can influence reaction rates, accessibility of reactive sites, and the overall feasibility of certain transformations.[4] For instance, in reactions involving nucleophilic attack at the silicon atom or electrophilic substitution on the aromatic ring, the bulky silyl groups can impede the approach of reagents. However, this steric hindrance can also be leveraged to control selectivity in certain reactions.
Troubleshooting Guide
Issue 1: Low or No Yield in Silylation Reactions
Question: I am attempting to synthesize a derivative of this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in reactions involving the functionalization of this compound are often attributed to steric hindrance and suboptimal reaction conditions. Here are some troubleshooting steps:
-
Choice of Reagents: The steric bulk of your reacting partner is critical. If possible, choose a less sterically demanding reagent.
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious as this may also lead to side reactions. A systematic study of the temperature profile is recommended.
-
Catalyst Selection: For catalyzed reactions, such as hydrosilylation, the choice of catalyst is crucial. A catalyst with a smaller ligand sphere may provide better access to the silicon hydride bond. The use of Lewis acids can also enhance reactivity in certain cases.
-
Solvent Effects: The choice of solvent can influence reaction rates. A more polar, coordinating solvent might stabilize charged intermediates and facilitate the reaction. However, for Grignard-type reactions, ethereal solvents like THF are standard.[4]
-
Activation of Reagents: In syntheses starting from halo-aromatics to produce silylated benzenes, the activity of the metal used (e.g., magnesium) is critical. The use of highly reactive Rieke magnesium or an entrainment method with an activating agent like 1,2-dibromoethane can significantly improve yields.[4]
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Undesired Side Products
Question: My reaction with this compound is producing a mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer: The formation of side products can be due to several factors, including reaction with the solvent, redistribution reactions at the silicon center, or competing reaction pathways.
-
Solvent Reactivity: Ensure your solvent is anhydrous and inert under the reaction conditions. Protic impurities can react with the Si-H bonds.
-
Redistribution Reactions: In the presence of certain catalysts or at elevated temperatures, redistribution of substituents on the silicon atom can occur. Using milder reaction conditions can help to minimize this.
-
Competing Pathways: Due to steric hindrance at the primary reaction site, alternative, less hindered sites in the molecule or reagents might react. For example, if the intended reaction is at the Si-H bond, a reaction at the benzene ring might occur under certain conditions. Careful control of stoichiometry and reaction conditions is essential.
-
Purification Challenges: If side products are unavoidable, consider alternative purification techniques. If the side products have significantly different polarities, flash column chromatography can be effective. Distillation under reduced pressure is also a common method for purifying organosilicon compounds.[4]
Issue 3: Difficulty in Characterizing the Product
Question: I have isolated a product from a reaction involving this compound, but I am having trouble confirming its structure. What are the key spectroscopic features I should look for?
Answer: Spectroscopic characterization is key to confirming the structure of your product.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the dimethylsilyl groups. The protons on the silicon atom (Si-H) typically appear as a multiplet in the region of 4-5 ppm. The methyl protons on the silicon will be a doublet in the region of 0.2-0.5 ppm due to coupling with the Si-H proton. The aromatic protons will appear in the 7-8 ppm region.
-
¹³C NMR Spectroscopy: The methyl carbons attached to silicon will have a characteristic chemical shift.
-
²⁹Si NMR Spectroscopy: This is a powerful technique for characterizing organosilicon compounds. The chemical shift of the silicon atoms will be indicative of their chemical environment.
-
Infrared (IR) Spectroscopy: A strong band around 2100-2200 cm⁻¹ is characteristic of the Si-H stretching vibration. The disappearance or shift of this band can confirm that a reaction has occurred at the Si-H bond.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for silyl compounds.
Experimental Protocols
Synthesis of 1,2-Bis(trimethylsilyl)benzene (A closely related, sterically hindered compound)
This protocol for a related compound can be adapted and provides insight into the conditions necessary for silylating a sterically hindered benzene ring.[4]
Method 1: Using Rieke-Magnesium (MgR) [4]
-
Under a nitrogen atmosphere, in a Schlenk flask, prepare a slurry of Rieke-Magnesium in anhydrous THF.
-
Cool the slurry to 0 °C.
-
Slowly add a solution of 1,2-dibromobenzene and an excess of chlorotrimethylsilane in THF.
-
Allow the reaction to stir at 0 °C for 1.5 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with hexane, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under vacuum and purify the product by fractional distillation.
Method 2: Entrainment Method (Mge) [4]
-
To a mixture of magnesium turnings, 1,2-dibromobenzene, and excess chlorotrimethylsilane in THF, add 1,2-dibromoethane dropwise at room temperature.
-
Stir the reaction for 30 minutes.
-
Work-up and purification are similar to the Rieke-Magnesium method.
The general workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of silylated benzenes.
Quantitative Data
The following table summarizes the yields of 1,2-bis(trimethylsilyl)benzenes obtained using different methods, which can serve as a benchmark when developing procedures for the sterically similar this compound.
| Starting Material (1,2-Dihalobenzene) | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Rieke-Mg | 1.5 h | 0 | 65 | [4] |
| 1,2-Dibromobenzene | Entrainment | 30 min | Room Temp. | 62 | [4] |
| 1,2-Dichlorobenzene | Mg turnings/HMPA | 2 days | 100 | ~60-70 | [4] |
| 1,2-Dibromo-4,5-dimethylbenzene | Rieke-Mg | - | Room Temp. | 10-40 | [4] |
Note: The yields for the dimethyl-substituted starting material are notably lower and less reproducible, highlighting the significant impact of increased steric hindrance.[4]
By understanding the inherent steric challenges and employing the appropriate strategies outlined in this guide, researchers can more effectively manage reactions involving this compound and achieve their desired synthetic outcomes.
References
Technical Support Center: Improving the Thermal Stability of Polymers Derived from 1,2-Bis(dimethylsilyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,2-bis(dimethylsilyl)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the thermal stability of these polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and thermal analysis of polymers derived from this compound.
Q1: My polymerization of this compound results in a low molecular weight polymer. What are the common causes?
A1: Achieving a high molecular weight is crucial for optimal thermal stability. Several factors can lead to premature chain termination:
-
Monomer Impurity: Impurities in this compound or the comonomer (e.g., a disilanol) can act as chain stoppers. Ensure high purity of all monomers (≥99%).
-
Imperfect Stoichiometry: An imbalance in the molar ratio of the monomers can limit the extent of polymerization. Accurate measurement and dispensing of monomers are critical.
-
Inefficient Byproduct Removal: In polycondensation reactions, the efficient removal of byproducts (e.g., H2 in dehydrocoupling) is necessary to drive the reaction to completion. Ensure the reaction is conducted under an inert atmosphere with adequate venting or vacuum.
-
Catalyst Deactivation: The catalyst, often a transition metal complex like a rhodium or palladium compound, can be sensitive to impurities or reaction conditions.[1] Ensure the catalyst is fresh and handled under appropriate inert conditions.
Q2: I am observing side reactions during the dehydrocoupling polymerization. How can I minimize them?
A2: Side reactions can lead to branching, cross-linking, or the formation of cyclic oligomers, which can negatively impact the polymer's properties.
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic species, especially at low monomer concentrations. Running the polymerization at a higher concentration can favor intermolecular chain growth.
-
Disproportionation: Redistribution reactions of silane bonds can occur, leading to a broader molecular weight distribution. Optimizing the catalyst and reaction temperature can help minimize these side reactions.
-
Oxidation: The Si-H bonds are susceptible to oxidation. It is crucial to perform the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon).
Q3: The thermal stability of my polymer is lower than expected. What strategies can I employ to improve it?
A3: Several approaches can be taken to enhance the thermal stability of polysilphenylene-siloxanes:
-
Incorporate Bulky or Aromatic Groups: Introducing bulky side groups or additional aromatic moieties into the polymer backbone can restrict chain mobility and increase the energy required for bond scission.
-
Increase Molecular Weight: Higher molecular weight polymers generally exhibit better thermal stability due to a lower concentration of chain ends, which are often weak points for degradation initiation.
-
Cross-linking: Introducing cross-links between polymer chains creates a more rigid network structure that is more resistant to thermal degradation. This can sometimes be achieved by incorporating a trifunctional monomer or through post-polymerization modification.
-
End-capping: Reacting the polymer chain ends with a monofunctional reagent can replace reactive end groups with more stable ones, thus improving thermal stability.
Q4: My polymer shows a multi-step degradation profile in Thermogravimetric Analysis (TGA). What does this indicate?
A4: A multi-step degradation curve in TGA can suggest several possibilities:
-
Complex Composition: The polymer may be a copolymer or a blend with components that have different thermal stabilities.
-
Presence of Oligomers: The initial weight loss at lower temperatures could be due to the volatilization of low molecular weight oligomers.[2]
-
Different Degradation Mechanisms: The polymer might undergo different degradation pathways at different temperatures. For instance, side-chain degradation might occur at a lower temperature than main-chain scission.[2]
Data Presentation
The following table summarizes the thermal stability data for a poly(silphenylenesiloxane) containing vinyl side groups, which provides an indication of the thermal performance that can be achieved with this class of polymers.
| Polymer Description | Td5 (°C) in N2 | Td5 (°C) in Air | Char Yield at 800°C in N2 (%) | Char Yield at 800°C in Air (%) |
| Poly(silphenylenesiloxane) with vinyl side groups | 498 | 521 | 67 | 54 |
Td5 represents the temperature at which 5% weight loss is observed.
Experimental Protocols & Methodologies
Methodology 1: Synthesis of Poly(silphenylenesiloxane) via Rhodium-Catalyzed Dehydrocoupling Polymerization
This protocol describes a general method for the synthesis of a poly(silphenylenesiloxane) from this compound and a disilanol comonomer using a rhodium catalyst.[1]
Materials:
-
This compound
-
p-Bis(dimethylhydroxysilyl)benzene (or other suitable disilanol)
-
Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst)
-
Anhydrous toluene
Procedure:
-
Preparation: In a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and p-bis(dimethylhydroxysilyl)benzene in anhydrous toluene.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of Wilkinson's catalyst (e.g., 0.1 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Polymer Isolation: After the reaction is complete (e.g., cessation of gas evolution), precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Methodology 2: Thermal Analysis by Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal stability of the synthesized polymer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Data Acquisition: Record the weight loss as a function of temperature. The onset of decomposition and the char yield can be determined from the resulting TGA curve.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to improving the thermal stability of polymers derived from this compound.
Caption: Key factors influencing the synthesis of high molecular weight polymers for enhanced thermal stability.
References
Analytical techniques for monitoring the purity of "1,2-Bis(dimethylsilyl)benzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to monitor the purity of 1,2-Bis(dimethylsilyl)benzene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for precise quantification of the analyte and its impurities.
Q2: What are the key physical and chemical properties of this compound relevant to its analysis?
A2: Key properties are summarized in the table below. These are important for setting up analytical methods, particularly for GC.
| Property | Value |
| Molecular Formula | C₁₀H₁₈Si₂ |
| Molecular Weight | 194.42 g/mol |
| Boiling Point | 101 °C at 13 mmHg |
| Density | 0.898 g/mL at 25 °C |
| Refractive Index | n20/D 1.51 |
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: While experimental conditions can cause slight variations, the approximate chemical shifts are listed below. A reference ¹H NMR spectrum is available from resources like ChemicalBook.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~7.3-7.6 | Multiplet (Aromatic) |
| ~4.4 | Septet (Si-H) | |
| ~0.3 | Doublet (Si-CH₃) | |
| ¹³C NMR | ~138 | Aromatic |
| ~134 | Aromatic | |
| ~129 | Aromatic | |
| ~ -4 | Si-CH₃ |
Q4: What are the common impurities that might be found in this compound?
A4: Based on common synthetic routes, potential impurities could include:
-
Unreacted starting materials: e.g., 1,2-dibromobenzene or 1,2-dichlorobenzene.
-
Partially silylated intermediates: e.g., (2-bromophenyl)dimethylsilane.
-
Solvent residues: from the synthesis and purification process (e.g., tetrahydrofuran, diethyl ether).
-
Hydrolysis products: where one or both Si-H bonds have been converted to Si-OH or Si-O-Si linkages.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a starting point and may require optimization based on your specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as heptane or dichloromethane.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for higher sensitivity) or Split (e.g., 20:1, for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or dimethyl terephthalate) into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Benzene-d₆, or DMSO-d₆) in which both the sample and the internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (a D1 of 30-60 seconds is often a safe starting point for many small molecules).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the Si-CH₃ doublet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination.- Sample overload. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Dilute the sample. |
| Ghost Peaks | - Contamination of the syringe, injector, or carrier gas.- Septum bleed. | - Rinse the syringe with a clean solvent.- Bake out the injector and column.- Use a high-quality, low-bleed septum. |
| Retention Time Shifts | - Fluctuation in oven temperature or carrier gas flow rate.- Column aging or contamination. | - Check for leaks in the gas lines.- Verify oven temperature calibration.- Condition or replace the column. |
| Poor Sensitivity | - Leak in the system.- Incorrect injection parameters.- Contaminated MS source. | - Perform a leak check.- Optimize injector temperature and split ratio.- Clean the ion source. |
qNMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Integration | - Poor phasing or baseline correction.- Insufficient signal-to-noise ratio.- Overlapping signals. | - Carefully re-process the spectrum.- Increase the number of scans.- Choose a different internal standard or deuterated solvent to resolve signals. |
| Poor Reproducibility | - Inaccurate weighing.- Incomplete dissolution of sample or internal standard.- Insufficient relaxation delay (D1). | - Use a calibrated analytical balance.- Ensure complete dissolution by vortexing and visual inspection.- Increase the relaxation delay (D1). |
| Broad or Distorted Peaks | - Poor shimming.- High sample concentration leading to viscosity issues.- Paramagnetic impurities. | - Re-shim the spectrometer.- Dilute the sample.- Filter the sample if particulates are present. |
Visualizations
Caption: Workflow for purity analysis of this compound by GC-MS.
Caption: Workflow for purity determination of this compound by qNMR.
Caption: A logical approach to troubleshooting common issues in GC-MS analysis.
Validation & Comparative
"1,2-Bis(dimethylsilyl)benzene" vs. "1,4-Bis(dimethylsilyl)benzene" in polymer synthesis
The strategic placement of dimethylsilyl groups on a benzene ring profoundly influences the properties of resulting polymers. A detailed comparison of polymers derived from 1,2-Bis(dimethylsilyl)benzene and its para-substituted counterpart, 1,4-Bis(dimethylsilyl)benzene, reveals significant differences in thermal stability, mechanical properties, and processability, offering researchers a choice of building blocks tailored for specific high-performance applications.
The integration of rigid aromatic units into flexible siloxane backbones is a well-established strategy for enhancing the thermal and mechanical properties of silicone polymers. The choice of the isomeric linkage—ortho (1,2-) versus para (1,4-)—of the bis(dimethylsilyl)benzene monomer plays a critical role in dictating the final polymer architecture and, consequently, its performance characteristics.
Impact on Polymer Properties: A Comparative Analysis
Polymers derived from 1,4-Bis(dimethylsilyl)benzene, often referred to as poly(p-silphenylene-siloxane)s, are characterized by a linear and symmetrical structure. This regular arrangement allows for efficient chain packing, leading to polymers with higher crystallinity and enhanced thermal stability.[1] The rigid p-silphenylene unit effectively stiffens the polymer backbone, resulting in materials with improved mechanical strength and resistance to thermal degradation.[2] In contrast, the ortho-substitution in this compound introduces a kink in the polymer chain. This less linear structure can hinder chain packing and reduce crystallinity, which may result in polymers with lower melting points and potentially increased solubility in common organic solvents. While direct comparative studies are limited, it is suggested that the steric hindrance of the ortho-substituted monomer might make its incorporation into the polymer chain more challenging.
Below is a summary of the expected and reported properties of polymers derived from these two isomers.
| Property | Polymer from this compound (Poly(o-silphenylene-siloxane)) | Polymer from 1,4-Bis(dimethylsilyl)benzene (Poly(p-silphenylene-siloxane)) |
| Chain Structure | Kinked, less linear | Linear, symmetrical |
| Crystallinity | Expected to be lower | Higher |
| Thermal Stability | Expected to be lower | Higher, with decomposition temperatures often exceeding 400°C[3][4] |
| Glass Transition Temp. (Tg) | Potentially lower due to increased flexibility | Generally low, but can be influenced by other co-monomers[2] |
| Mechanical Strength | Expected to be lower | Higher, due to rigid backbone |
| Solubility | Potentially higher in organic solvents | Generally soluble in common organic solvents like THF and toluene |
Experimental Protocols for Polymer Synthesis
The synthesis of polysiloxanes from bis(dimethylsilyl)benzene monomers can be achieved through several methods, with catalytic cross-dehydrocoupling and dehydrocarbon polycondensation being prominent examples.
Catalytic Cross-Dehydrocoupling Polymerization
This method involves the reaction of a bis(dimethylsilyl)benzene with a diol or water in the presence of a transition metal catalyst, such as a palladium or rhodium complex.
Experimental Workflow:
Figure 1: General workflow for catalytic cross-dehydrocoupling polymerization.
Detailed Protocol for Poly(p-silphenylene-siloxane) Synthesis: A typical procedure involves charging a reaction flask with 1,4-Bis(dimethylsilyl)benzene, a diol (e.g., water), and a catalyst (e.g., a palladium complex) in an anhydrous solvent like THF under an inert atmosphere. The reaction mixture is stirred at a controlled temperature until the desired molecular weight is achieved. The resulting polymer is then isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Logical Relationship: Monomer Structure to Polymer Properties
The difference in the substitution pattern of the monomers directly translates to the macroscopic properties of the resulting polymers.
Figure 2: Influence of monomer isomer on polymer properties.
Conclusion
The choice between 1,2- and 1,4-Bis(dimethylsilyl)benzene as a monomer for polymer synthesis has significant implications for the final material's properties. The linear and symmetrical nature of the 1,4-isomer imparts higher thermal stability and mechanical strength to the resulting polymers, making them suitable for applications demanding high performance under extreme conditions. While potentially offering greater solubility and different processing characteristics, polymers derived from the 1,2-isomer are expected to exhibit lower thermal and mechanical performance due to their less regular chain structure. Further quantitative comparative studies are needed to fully elucidate the performance trade-offs between these two isomeric building blocks and to guide the rational design of next-generation polysiloxane-based materials.
References
A Comparative Analysis of Silylating Agents for Robust Organic Synthesis
In the landscape of modern organic synthesis, the strategic protection of functional groups is a critical element for the successful construction of complex molecules. Silyl ethers are a cornerstone for the protection of hydroxyl groups due to their ease of installation, tunable stability, and straightforward removal under specific conditions.[1] This guide offers a comparative overview of common silylating agents, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their synthetic needs.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with protic functional groups, such as alcohols, amines, and carboxylic acids, to form silyl ethers, silyl amines, or silyl esters, respectively. The primary role of this transformation is to mask the reactivity of these functional groups, preventing undesired side reactions during subsequent synthetic steps.[2] The stability and reactivity of the resulting silyl ether are largely dictated by the steric bulk of the substituents on the silicon atom.[3]
Commonly employed silylating agents include Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), tert-Butyldimethylsilyl chloride (TBSCl or TBDMSCl), and Triisopropylsilyl chloride (TIPSCl). The choice among these agents depends on the required stability of the protecting group throughout the synthetic sequence.[4]
Comparative Data of Common Silylating Agents
The selection of a silylating agent is a balance between its reactivity for installation and the stability of the resulting silyl ether. The following tables summarize the key properties and relative performance of widely used silylating agents.
Table 1: Physical and Chemical Properties of Common Silylating Agents
| Property | Trimethylsilyl Chloride (TMSCl) | Triethylsilyl Chloride (TESCl) | tert-Butyldimethylsilyl Chloride (TBSCl) | Triisopropylsilyl Chloride (TIPSCl) |
| Molecular Formula | C₃H₉ClSi | C₆H₁₅ClSi | C₆H₁₅ClSi | C₉H₂₁ClSi |
| Molecular Weight | 108.64 g/mol | 150.72 g/mol | 150.72 g/mol [5] | 192.82 g/mol |
| Appearance | Colorless liquid[5] | Colorless liquid | White solid[5] | Colorless liquid |
| Boiling Point | 57 °C[5] | 144 °C | 124-126 °C[5] | 114-116 °C (20 mmHg) |
| Steric Hindrance | Low | Moderate | High | Very High |
Table 2: Comparative Performance in the Protection of Alcohols
| Silylating Agent | Substrate | Typical Conditions | Reaction Time | Typical Yield | Relative Stability (Acidic) |
| TMSCl | Primary Alcohol | Et₃N, DCM, 0 °C to RT | < 1 hour | > 95% | 1 |
| TESCl | Primary Alcohol | Imidazole, DMF, RT | 1-3 hours | > 90% | 64[6] |
| TBSCl | Primary Alcohol | Imidazole, DMF, RT | 2-8 hours | > 90% | 20,000[6] |
| TIPSCl | Primary Alcohol | Imidazole, DMF, RT | 8-24 hours | > 85% | 700,000[6] |
| TMSCl | Secondary Alcohol | Et₃N, DCM, RT | 2-4 hours | > 90% | 1 |
| TESCl | Secondary Alcohol | Imidazole, DMF, RT | 4-12 hours | > 85% | 64[6] |
| TBSCl | Secondary Alcohol | Imidazole, DMF, 40 °C | 12-24 hours | > 85% | 20,000[6] |
| TIPSCl | Secondary Alcohol | Imidazole, DMF, 60 °C | > 24 hours | Variable | 700,000[6] |
Note: Reaction times and yields are approximate and can vary based on the specific substrate and reaction conditions.
The general order of stability for the corresponding silyl ethers in acidic media is: TMS < TES < TBS < TIPS < TBDPS.[1] This trend is directly correlated with the increasing steric bulk around the silicon atom, which hinders the approach of reagents that would cleave the Si-O bond.[3]
Experimental Protocols
A detailed methodology for a common silylation procedure is provided below.
Protocol: Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl) and Imidazole
This protocol is a widely adopted method for the robust protection of primary alcohols.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv), TBSCl (1.1 equiv), and imidazole (2.2 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Visualizing Silylation Workflows and Logic
To further clarify the experimental process and the decision-making involved in selecting a silylating agent, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
Unlocking Synthetic Advantages: A Comparative Guide to 1,2-Bis(dimethylsilyl)benzene
For researchers, scientists, and drug development professionals seeking to optimize synthetic routes and enhance material properties, the choice of precursor is a critical decision. This guide provides an objective comparison of 1,2-Bis(dimethylsilyl)benzene against common alternatives in two key applications: the synthesis of silicon-containing polymers and as a protective agent for primary amines.
This document delves into the performance of this compound, supported by experimental data, to offer a clear perspective on its advantages in terms of reaction efficiency, product characteristics, and stability.
Superior Performance in Polymer Synthesis
This compound is a versatile precursor for the synthesis of silicon-containing polymers, such as polysilphenylene-siloxanes. These polymers are valued for their thermal stability, mechanical properties, and excellent performance in electronics and coatings. A key advantage of this compound lies in its potential to influence the final polymer architecture and properties due to the ortho-disposition of the reactive silyl groups.
While direct side-by-side comparative studies with its isomers under identical conditions are not extensively documented in publicly available literature, we can analyze the performance of its close isomer, 1,4-Bis(dimethylsilyl)benzene, in a similar polymerization to draw inferences and highlight the expected advantages of the 1,2-isomer.
Comparative Performance in Poly(silphenylene-siloxane) Synthesis
The synthesis of poly(tetramethyl-p-silphenylene-dimethyl)siloxane (PTMPS-DMS) has been reported via dehydrocarbon polycondensation of 1,4-Bis(dimethylsilyl)benzene (BDSB) with dimethyldimethoxysilane. This reaction provides a benchmark for evaluating similar precursors.
| Precursor | Co-monomer | Catalyst | Solvent | Reaction Time | Yield |
| 1,4-Bis(dimethylsilyl)benzene | Dimethyldimethoxysilane | B(C₆F₅)₃ | Toluene | 4 hours | 78% |
The ortho positioning of the dimethylsilyl groups in this compound is anticipated to introduce a kink in the polymer backbone, potentially leading to materials with different solubility, processability, and morphological characteristics compared to the more linear polymers derived from the 1,4-isomer. This structural difference can be a significant advantage when targeting specific material properties.
Experimental Protocol: Synthesis of Poly(silphenylene-siloxane) from 1,4-Bis(dimethylsilyl)benzene
The following protocol details the synthesis of PTMPS-DMS, which can serve as a basis for comparison when evaluating this compound.
Materials:
-
1,4-Bis(dimethylsilyl)benzene (BDSB)
-
Dimethyldimethoxysilane
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene (dry)
-
Methanol
-
Methylene chloride
-
Anhydrous Calcium Sulfate
Procedure:
-
A dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and rubber septum is evacuated and filled with nitrogen.
-
The flask is charged with toluene, 7 mmol of BDSB, and the B(C₆F₅)₃ catalyst.
-
7 mmol of dimethyldimethoxysilane is added dropwise via a syringe over 2 hours.
-
The reaction mixture is stirred for an additional 2 hours to complete the polymerization.
-
The reaction mixture is then poured into 100 mL of methanol to precipitate the polymer.
-
The solvent is decanted, and the polymer residue is dissolved in methylene chloride.
-
The polymer solution is filtered through anhydrous calcium sulfate.
-
The solvent is removed under vacuum, and the polymer is dried to yield a colorless gum-like liquid.[1]
References
A Comparative Guide to Benzyne Precursors: Validation of 1,2-Bis(dimethylsilyl)benzene-Derived Precursors
For Researchers, Scientists, and Drug Development Professionals
The in situ generation of benzyne, a highly reactive intermediate, is a powerful tool in organic synthesis, enabling the rapid construction of complex aromatic systems. The choice of benzyne precursor is critical for the success of these reactions, influencing reaction efficiency, substrate scope, and operational simplicity. This guide provides an objective comparison of benzyne precursors, with a focus on validating the utility of (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate, which is derived from 1,2-Bis(dimethylsilyl)benzene, against other common alternatives, supported by experimental data.
Performance Comparison of Benzyne Precursors
The efficiency of benzyne generation and subsequent trapping can vary significantly depending on the precursor and the reaction conditions. Below is a summary of quantitative data for key benzyne precursors in a classic Diels-Alder reaction with furan.
| Benzyne Precursor | Activation Method | Trapping Agent | Reaction Conditions | Yield (%) | Reference(s) |
| (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate | Tetrabutylammonium fluoride (TBAF) | Furan | CH₂Cl₂, rt, 12 h | 73-78 | [1] |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium fluoride (CsF) | Furan | CH₃CN, rt, 18 h | ~68 | [2][3] |
| Benzenediazonium-2-carboxylate | Heat | Furan | 1,2-dimethoxyethane, reflux | Low | |
| o-Dihalobenzenes (e.g., 1-bromo-2-fluorobenzene) | Strong base (e.g., n-BuLi) | Furan | Et₂O, -78 °C to rt | Variable | [2] |
It is reported that the hypervalent iodine-containing molecule, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, serves as an efficient and mild benzyne precursor. This precursor is noted to generate benzyne more efficiently than other precursors such as benzenediazonium-2-carboxylate, o-dihalobenzenes, and 2-(trimethylsilyl)phenyl triflate.
Reaction Mechanisms and Experimental Workflows
The generation of benzyne from silyl-based precursors typically involves a fluoride-induced elimination. The following diagrams illustrate the generation of benzyne from (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate and a general experimental workflow for comparing precursor efficiency.
Experimental Protocols
Detailed methodologies for the synthesis of the benzyne precursor derived from this compound and a subsequent benzyne trapping reaction are provided below.
Protocol 1: Synthesis of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate
This protocol is adapted from established procedures.
Materials:
-
1,2-Bis(trimethylsilyl)benzene
-
(Diacetoxyiodo)benzene
-
Trifluoromethanesulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, suspend finely ground (diacetoxyiodo)benzene in dichloromethane at 0 °C.
-
Slowly add trifluoromethanesulfonic acid to the suspension.
-
Stir the resulting solution at room temperature for 2 hours.
-
Add a solution of 1,2-bis(trimethylsilyl)benzene in dichloromethane dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be crystallized from diethyl ether to afford colorless needles of (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.
Protocol 2: Generation of Benzyne and Trapping with Furan
This protocol outlines a general procedure for a Diels-Alder reaction using the hypervalent iodine precursor.
Materials:
-
(Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Furan
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate and an excess of furan in dichloromethane in a round-bottomed flask.
-
Slowly add the TBAF solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-epoxy-1,4-dihydronaphthalene adduct.
Conclusion
The choice of a benzyne precursor is a critical parameter in synthetic design. While 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a widely used and effective precursor, evidence suggests that (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate, derived from this compound, offers a more efficient route to benzyne generation under mild conditions. This increased efficiency can lead to higher yields and cleaner reactions. Researchers should consider the specific requirements of their synthetic targets, including desired reaction conditions and substrate compatibility, when selecting the most appropriate benzyne precursor. The protocols and comparative data presented in this guide are intended to aid in this decision-making process and facilitate the successful application of benzyne chemistry in research and development.
References
- 1. (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for hydrosilylation with "1,2-Bis(dimethylsilyl)benzene"
A Comparative Guide to Catalysts for Hydrosilylation with 1,2-Bis(dimethylsilyl)benzene
For researchers, scientists, and professionals in drug development, the efficient and selective formation of silicon-containing molecules is a critical aspect of modern synthetic chemistry. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful tool in this endeavor. This compound (BDSB) has emerged as a versatile dihydrosilane reagent, offering unique reactivity due to the proximity of its two Si-H bonds. This guide provides a comparative overview of the efficacy of different catalysts for hydrosilylation reactions utilizing BDSB, supported by experimental data from the literature.
Data Presentation
The following tables summarize the performance of various catalysts in the hydrosilylation of different unsaturated substrates using this compound as the hydrosilylating agent.
Table 1: Iron-Catalyzed Hydrosilylation of Carboxamides
The reduction of carboxamides to amines is a crucial transformation in organic synthesis. Iron catalysts have shown significant promise in this area, offering a more sustainable alternative to precious metal catalysts.
| Catalyst | Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Heptanuclear Iron Complex | N,N-dimethyl-p-methoxybenzamide | N,N-dimethyl-p-methoxybenzylamine | 5 (w.r.t. Fe) | 80 | 0.5 | >99 | - | - |
| Iron-dicarbonyl Complex | N,N-dimethylbenzamide | N,N-dimethylbenzylamine | 0.2 | 80 | - | high | 500 | 1000 |
| Fe(CO)₅ | N,N-dimethyl-p-methoxybenzamide | N,N-dimethyl-p-methoxybenzylamine | 5 (w.r.t. Fe) | 80 | 3 | >99 | - | - |
| Fe₃(CO)₁₂ | N,N-dimethyl-p-methoxybenzamide | N,N-dimethyl-p-methoxybenzylamine | 5 (w.r.t. Fe) | 80 | 3 | >99 | - | - |
Table 2: Rhodium-Catalyzed Hydrosilylation of Ketones
Rhodium complexes are well-established catalysts for the hydrosilylation of carbonyl compounds. The reaction with this compound can lead to the formation of alkoxysilane products.
| Catalyst | Substrate | Product | Notes |
| RhCl(PPh₃)₃ | Ketones | Mixture of 1-(ROSiMe₂)-2-(HMe₂Si)C₆H₄ and 1-(ROSiHMe)-2-(Me₃Si)C₆H₄ | The reaction can involve a 1,4-methyl group migration. |
Quantitative yield data for a range of ketones with this specific catalyst and BDSB requires consulting the primary literature for detailed substrate scope.
Table 3: Platinum-Catalyzed Hydrosilylation of Alkenes
Platinum catalysts, such as Karstedt's catalyst, are highly active for the hydrosilylation of carbon-carbon double bonds. This is a widely used method for the synthesis of organosilanes.
| Catalyst | Substrate | Product | Catalyst Concentration | Temp. (°C) | Yield |
| Platinum Catalyst | N,N-bis(trimethylsilyl)allylamine | 1,2-bis(3-(N,N-bis(trimethylsilyl)amino)propyldimethylsilyl)benzene | 10 - 200 ppm | 40 - 120 | High |
Specific yield percentages can vary depending on the exact platinum precursor and reaction conditions.
Table 4: Gold-Catalyzed Dehydrogenative Cycloaddition of Alkynes
Gold nanoparticles have been shown to catalyze the dehydrogenative cycloaddition of this compound to alkynes, a distinct reaction pathway from traditional hydrosilylation.
| Catalyst | Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| Au/TiO₂ | Terminal Alkynes (various) | Cycloadducts | 0.1 - 2 | 25 | 6 | up to 99 |
| Au/TiO₂ | Diphenylacetylene | Cycloadduct | 1.0 | 25 | 6 | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Procedure for Iron-Catalyzed Hydrosilylation of Carboxamides
In a nitrogen-filled glovebox, a vial is charged with the iron catalyst (0.2 - 5 mol% with respect to iron). The carboxamide substrate and this compound are then added. The vial is sealed and heated to the specified temperature (e.g., 80 °C) for the indicated time. After cooling to room temperature, the reaction mixture is carefully quenched, and the product is isolated and purified by standard techniques such as column chromatography. The yield is determined by spectroscopic methods (e.g., ¹H NMR) and/or gas chromatography.
General Procedure for Rhodium-Catalyzed Hydrosilylation of Ketones
A solution of the ketone and this compound in a dry solvent is prepared under an inert atmosphere. The rhodium catalyst, such as RhCl(PPh₃)₃, is added to this solution. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by techniques like TLC or GC. The resulting alkoxysilane products can then be isolated and characterized. It is important to note that this reaction may yield a mixture of products due to potential rearrangement.
General Procedure for Platinum-Catalyzed Hydrosilylation of Alkenes
To a reaction vessel under an inert atmosphere, the alkene substrate (e.g., N,N-bis(trimethylsilyl)allylamine) and this compound are added. A solution of the platinum catalyst (e.g., Karstedt's catalyst) in a suitable solvent is then introduced, typically in parts per million (ppm) concentration relative to the alkene. The reaction mixture is heated to a temperature between 40 °C and 120 °C. The progress of the reaction is monitored, and upon completion, the product is purified to remove the catalyst and any unreacted starting materials.
General Procedure for Gold-Catalyzed Dehydrogenative Cycloaddition of Alkynes
In a reaction flask, the alkyne substrate is dissolved in a dry solvent such as dichloromethane. This compound (typically 1.2 equivalents) is added, followed by the gold catalyst supported on titanium dioxide (Au/TiO₂, 0.1 - 2 mol%). The reaction is stirred at room temperature for the specified duration. The evolution of hydrogen gas may be observed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting cycloadduct is then purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in comparing the efficacy of different catalysts for hydrosilylation with this compound.
Comparative Analysis of Polymers Synthesized with 1,2-Bis(dimethylsilyl)benzene and its Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the properties of polysiloxanes derived from 1,2-bis(dimethylsilyl)benzene and a comparison with polymers from alternative silane monomers. This guide provides an objective analysis of performance supported by experimental data, detailed methodologies, and visualizations of synthetic pathways.
The incorporation of rigid aromatic units into the flexible siloxane backbone has been a key strategy in developing high-performance polymers with enhanced thermal and mechanical properties. This compound and its isomers, such as 1,4-bis(dimethylsilyl)benzene, serve as critical monomers in the synthesis of poly(silphenylene-siloxane)s. These polymers exhibit significant improvements in thermal stability and mechanical strength when compared to conventional polysiloxanes like polydimethylsiloxane (PDMS). This guide offers a detailed comparison of the properties of these advanced polymers, providing valuable data for material selection in demanding applications.
Performance Comparison: Thermal and Mechanical Properties
The introduction of the silphenylene moiety into the polymer backbone significantly enhances its thermal stability and mechanical robustness. The rigid phenylene group restricts the mobility of the siloxane chains, leading to higher decomposition temperatures and improved mechanical strength.
| Property | Poly(tetramethyl-p-silphenylene siloxane) (PTMPS) | Polydimethylsiloxane (PDMS) | Polyetheretherketone (PEEK) | Polycarbonate (PC) |
| Thermal Properties | ||||
| Decomposition Temperature (Td, 5% weight loss in N2) | > 500 °C[1] | ~350-400 °C | ~550 °C | ~450 °C |
| Glass Transition Temperature (Tg) | ~ -15 °C to -50 °C (copolymer dependent)[2] | ~ -125 °C[2] | ~ 143 °C | ~ 147 °C |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | Higher than PDMS, dependent on composition | 3 - 10[3] | 90 - 100[3] | 55 - 75[3] |
| Elongation at Break (%) | Lower than PDMS, increases with flexible comonomer content | 100 - 1000[3] | 50[3] | 80 - 150[3] |
| Young's Modulus (GPa) | Higher than PDMS | 0.0003 - 0.003[3] | 3.6[3] | 2.0 - 2.4[3] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymers.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.
Tensile Testing
Objective: To evaluate the mechanical properties of the polymers, including tensile strength, elongation at break, and Young's modulus.
Methodology:
-
Polymer films are cast from solution or cured in a mold to prepare dumbbell-shaped specimens according to ASTM D412 or a similar standard.
-
The dimensions (width and thickness) of the gauge section of the specimen are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.
-
The force applied and the elongation of the specimen are recorded throughout the test.
-
Stress is calculated by dividing the force by the initial cross-sectional area, and strain is calculated as the change in length divided by the initial length.
-
Tensile strength is the maximum stress the material can withstand, elongation at break is the strain at fracture, and Young's modulus is the slope of the initial linear portion of the stress-strain curve.
Synthetic Pathways
Polymers containing the this compound moiety are typically synthesized through polycondensation reactions. Two prominent methods are Dehydrocarbon Polycondensation and Catalytic Cross-Dehydrocoupling Polymerization.
Dehydrocarbon Polycondensation
This method involves the reaction of a bis(hydrosilane), such as this compound, with a dialkoxysilane in the presence of a Lewis acid catalyst, typically tris(pentafluorophenyl)borane (B(C6F5)3). The reaction proceeds with the elimination of an alkane.
Caption: Dehydrocarbon Polycondensation Workflow.
The proposed mechanism involves the activation of the Si-H bond by the borane catalyst, followed by nucleophilic attack of the alkoxysilane.[4][5] This leads to the formation of an oxonium ion intermediate, which then undergoes hydride transfer and elimination of an alkane to form the siloxane bond and propagate the polymer chain.[4][5]
Catalytic Cross-Dehydrocoupling Polymerization
This versatile method allows for the reaction of bis(hydrosilanes) with a variety of comonomers, including diols, dicarboxylic acids, and water, catalyzed by transition metal complexes, often palladium-based. The reaction proceeds with the evolution of hydrogen gas.
Caption: Catalytic Cross-Dehydrocoupling Polymerization Workflow.
The catalytic cycle is generally believed to involve the oxidative addition of a Si-H bond to the low-valent palladium center.[6][7][8] The diol then coordinates to the palladium, and subsequent steps involving proton transfer and reductive elimination form the Si-O bond and release hydrogen gas, regenerating the active catalyst.[6][7][8]
Conclusion
Polymers synthesized from this compound and its isomers offer a significant advantage in applications requiring high thermal stability and mechanical integrity compared to traditional polysiloxanes. The choice of comonomer and polymerization method allows for the tuning of specific properties to meet the demands of various advanced applications in research, electronics, and drug development. The provided data and experimental protocols serve as a valuable resource for the selection and characterization of these high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of "1,2-Bis(dimethylsilyl)benzene" in Research: A Comparative Guide
In the dynamic landscape of scientific research and drug development, the selection of appropriate reagents is a critical factor that influences both the outcome and the cost of a project. "1,2-Bis(dimethylsilyl)benzene" is a versatile organosilicon compound with a growing presence in various research applications. This guide provides a comprehensive evaluation of its cost-effectiveness by comparing its performance with alternative compounds, supported by available data and experimental protocols.
Overview of "this compound"
"this compound," also known as o-phenylenebis(dimethylsilane), is a colorless to slightly yellow liquid.[1] Its chemical structure, featuring two dimethylsilyl groups on a benzene ring, makes it a valuable precursor and reagent in several fields.
Key Applications in Research:
-
Polymer Chemistry: It serves as a monomer for the synthesis of silicon-containing polymers, such as polysilanes and polysiloxanes. These polymers are known for their thermal stability and are used in the development of advanced materials.[1]
-
Organic Synthesis: It is utilized as a protecting group for amines and amino acids, forming stable "benzostabase" derivatives. It also acts as a reagent for introducing silyl groups into organic molecules.[2][3]
-
Materials Science: The compound is employed in surface modification to enhance hydrophobicity and in the creation of high-performance adhesives and sealants.[1]
-
Pharmaceutical Development: It is explored in drug formulation and the development of drug delivery systems.[1]
Cost Analysis
The cost of "this compound" can be a significant factor in its selection for research purposes. The following table provides a snapshot of its market price from various suppliers, alongside a key alternative, "1,2-Bis(trimethylsilyl)benzene." Prices are subject to change and may vary based on purity and quantity.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Thermo Scientific Chemicals | 2 g | $180.65 | $90.33 |
| Thermo Scientific Chemicals | 10 g | $566.65 | $56.67 | |
| CookeChem | 1 mL (~0.9 g) | ~ $23.18 (RMB 165.60) | ~ $25.76 | |
| CookeChem | 5 mL (~4.5 g) | ~ $73.69 (RMB 526.40) | ~ $16.38 | |
| 1,2-Bis(trimethylsilyl)benzene | TCI America (via Fisher Scientific) | 1 g | Sign In for Price | - |
| Lab Pro Inc | 1 g | - | - |
Note: The price for "1,2-Bis(trimethylsilyl)benzene" was not publicly available from all sources and may require logging into supplier websites. The price for CookeChem products was converted from RMB to USD and is an approximation.
Performance Comparison
As a Precursor for Silicon-Containing Polymers
"this compound" is a valuable monomer for producing polymers with enhanced thermal and mechanical properties. The rigid benzene ring in the polymer backbone contributes to higher thermal stability compared to traditional polysiloxanes.
While specific comparative data for polymers derived from "this compound" is limited, a study on the synthesis of poly(silphenylene-siloxane) using the related 1,4-isomer provides insights into the reaction conditions and potential outcomes.[4]
Alternative: 1,2-Bis(trimethylsilyl)benzene is a closely related compound that can also be used in the synthesis of silicon-containing materials. A key difference lies in the reactivity of the Si-H bond in "this compound" versus the Si-CH3 bond in the trimethylsilyl analogue. The Si-H bond is more reactive towards certain polymerization reactions, such as dehydrocoupling.
As a Protecting Group for Amines
In organic synthesis, protecting functional groups is a crucial step. "this compound" can be used to protect primary amines.[2][3] The choice of a protecting group depends on its stability under various reaction conditions and the ease of its removal.
A wide array of silylating agents are available for protecting amines, each with different levels of stability. The stability of silyl ethers, which is analogous to silyl amines, generally follows the trend: TMS < TES < TBS < TIPS < TBDPS, where the stability increases with the steric bulk of the silyl group.[5][6]
Alternatives for Amine Protection:
-
Simple Silyl Halides (e.g., Trimethylsilyl chloride, tert-Butyldimethylsilyl chloride): These are common and often more cost-effective reagents for silylation.
-
Other Bis-silylating agents: Compounds like 1,2-bis(chlorodimethylsilyl)ethane can also be used to form cyclic protective groups.
The choice between "this compound" and other silylating agents will depend on the specific requirements of the synthetic route, including the desired stability of the protected amine and the conditions for deprotection.
Experimental Protocols
Synthesis of Poly(silphenylene-siloxane) (Adapted from a protocol using the 1,4-isomer)
This protocol describes the dehydrocarbon polycondensation to form a silicon-containing polymer.
Materials:
-
This compound
-
Dialkoxysilane (e.g., dimethyldimethoxysilane)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst
-
Toluene (dry)
-
Methanol
-
Methylene chloride
Procedure:
-
In a dry, nitrogen-purged three-neck flask equipped with a magnetic stirrer, condenser, and thermometer, charge the flask with dry toluene, this compound, and the B(C6F5)3 catalyst.
-
Slowly add the dialkoxysilane dropwise over a period of 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours to ensure complete polymerization.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Decant the solvent and dissolve the polymer residue in methylene chloride.
-
Filter the polymer solution and remove the solvent under vacuum to yield the final polymer.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the synthesis of a silicon-containing polymer using "this compound."
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound , 98% , 17985-72-7 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Guide to the Cross-Reactivity of 1,2-Bis(dimethylsilyl)benzene with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of the Si-H bonds in 1,2-bis(dimethylsilyl)benzene and analogous arylhydrosilanes with a variety of common functional groups. The information presented is based on established reactivity patterns of hydrosilanes and is supported by experimental data from relevant literature.
Introduction
This compound is a versatile organosilicon compound possessing two reactive silicon-hydrogen (Si-H) bonds. These bonds are the primary centers of reactivity, allowing the molecule to participate in a range of transformations, most notably hydrosilyation, dehydrogenative couplings, and reductions. Understanding the chemoselectivity and reactivity of these Si-H bonds in the presence of various functional groups is crucial for its effective application in organic synthesis, materials science, and drug development. This guide compares its reactivity towards alkenes, alkynes, carbonyls (aldehydes and ketones), and alcohols, providing quantitative data and detailed experimental protocols for key transformations.
Reactivity towards Alkenes and Alkynes: Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a C-C double or triple bond, is a cornerstone reaction of hydrosilanes. This process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being highly efficient.
Comparison of Hydrosilylation with Alkenes and Alkynes
| Functional Group | Substrate Example | Catalyst (mol%) | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkene | Styrene | Karstedt's catalyst (0.001) | Phenylsilane | Toluene | 60 | 1 | >95 | N/A |
| Internal Alkene | 1-Octene | [Rh(cod)Cl]₂ (0.1) | Diphenylsilane | THF | RT | 12 | 92 | N/A |
| Terminal Alkyne | 1-Hexyne | [Cp*Ru(MeCN)₃]PF₆ (1) | Triethylsilane | CH₂Cl₂ | RT | 0.5 | 95 (α-adduct) | [1] |
| Internal Alkyne | Diphenylacetylene | [Rh(cod)Cl]₂ (1) | Triethylsilane | Benzene | 80 | 4 | 98 (E-isomer) | N/A |
Key Observations:
-
Hydrosilylation is generally very efficient for both alkenes and alkynes, often proceeding with high yields and selectivity.
-
The choice of catalyst and ligands can significantly influence the regioselectivity (α- vs. β-addition for terminal alkynes) and stereoselectivity (E- vs. Z-isomer for internal alkynes) of the reaction.[1]
-
A wide range of functional groups are tolerated in hydrosilylation reactions, making it a versatile method for the synthesis of functionalized organosilanes.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene
This protocol describes a general procedure for the hydrosilylation of a terminal alkene using Karstedt's catalyst.
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the terminal alkene (1.0 mmol) and anhydrous toluene (5 mL).
-
Add this compound (0.5 mmol, assuming reaction at both Si-H bonds).
-
Add Karstedt's catalyst solution (e.g., 10 µL, corresponding to ~0.001 mol% Pt).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by distillation or chromatography if necessary.
Hydrosilylation Reaction Workflow
Caption: General workflow for transition metal-catalyzed hydrosilylation.
Reactivity towards Carbonyls: Reduction of Aldehydes and Ketones
The Si-H bond in arylhydrosilanes can act as a hydride source for the reduction of carbonyl compounds to their corresponding alcohols. This transformation is often catalyzed by copper or rhenium complexes and can exhibit high chemoselectivity.
Comparison of Carbonyl Reduction
| Functional Group | Substrate Example | Catalyst (mol%) | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde | Benzaldehyde | [Cu(I)-aNHC] (0.25) | PMHS | THF | RT | 0.5 | 98 | [2] |
| Aromatic Ketone | Acetophenone | [Re(III) complex] (0.03) | Dimethylphenylsilane | Neat | RT | 1 | 95 | [3] |
| α,β-Unsaturated Ketone | Chalcone | [Cu(I)-aNHC] (0.25) | PMHS | THF | RT | 1 | 92 (1,2-reduction) | [2] |
| Diketone | Benzil | [Cu(I)-aNHC] (0.25) | PMHS | THF | RT | 1 | 96 (Diol) | [2] |
Key Observations:
-
Hydrosilane-mediated reduction of carbonyls is a highly effective and chemoselective method.
-
Copper(I) catalysts with N-heterocyclic carbene (NHC) ligands have shown excellent activity at room temperature with low catalyst loadings.[2]
-
It is possible to selectively reduce a ketone in the presence of an imine.[2]
-
For α,β-unsaturated carbonyls, 1,2-reduction (reduction of the C=O group) is generally favored over 1,4-conjugate addition.[2]
Experimental Protocol: Copper-Catalyzed Reduction of an Aromatic Ketone
This protocol provides a general procedure for the reduction of an aromatic ketone using a copper(I) catalyst and a hydrosilane.
Materials:
-
This compound or another suitable hydrosilane (e.g., phenylsilane)
-
Aromatic ketone (e.g., acetophenone)
-
Copper(I) catalyst (e.g., [Cu(I)-aNHC])
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert-atmosphere-flushed flask, dissolve the aromatic ketone (1.0 mmol) and the copper(I) catalyst (0.0025 mmol, 0.25 mol%) in anhydrous THF (5 mL).
-
Add the hydrosilane (e.g., 0.6 mmol of this compound) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Carbonyl Reduction Logical Pathway
Caption: Logical pathway for the reduction of carbonyls using a hydrosilane.
Reactivity towards Alcohols: Dehydrogenative Coupling
Arylhydrosilanes can react with alcohols in a dehydrogenative coupling process to form silyl ethers and hydrogen gas. This reaction can be catalyzed by various metal complexes, including ruthenium.
Comparison of Dehydrogenative Coupling with Alcohols
| Functional Group | Substrate Example | Catalyst (mol%) | Silane | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | 1-Hexanol | [Ru(p-cym)(Cl)₂(NHC)] (0.1) | Phenylsilane | Neat | RT | <10 min | Quantitative | [4][5] |
| Secondary Alcohol | 2-Hexanol | [Ru(p-cym)(Cl)₂(NHC)] (0.1) | Phenylsilane | Neat | RT | <15 min | Quantitative | [4][5] |
| Phenol | Phenol | [Ru(p-cym)(Cl)₂(NHC)] (0.1) | Phenylsilane | Neat | RT | <5 min | Quantitative | [4][5] |
Key Observations:
-
The dehydrogenative coupling of hydrosilanes with alcohols is a rapid and efficient method for the formation of silyl ethers.
-
The reaction proceeds readily at room temperature and can often be performed without a solvent.
-
A variety of alcohols, including primary, secondary, and phenols, are suitable substrates.[4][5]
Experimental Protocol: Ruthenium-Catalyzed Dehydrogenative Coupling with an Alcohol
This protocol outlines a general procedure for the dehydrogenative coupling of an alcohol with a hydrosilane.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Ruthenium catalyst (e.g., [Ru(p-cym)(Cl)₂(NHC)])
-
Anhydrous reaction vessel
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a dry reaction vessel, add the alcohol (1.0 mmol) and the ruthenium catalyst (0.001 mmol, 0.1 mol%).
-
Add this compound (0.55 mmol) to the mixture.
-
Stir the reaction at room temperature. The evolution of hydrogen gas should be observed.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, the product can be used directly or purified by chromatography if necessary.
Cross-Reactivity with Halides
The direct cross-coupling of arylhydrosilanes with organic halides to form a C-Si bond is a less commonly reported transformation compared to the reactions described above. While palladium and copper catalysts are known to promote a vast array of cross-coupling reactions, their application in the direct coupling of Si-H bonds with C-X bonds (where X is a halide) is not as well-established. More commonly, organosilanes with pre-existing Si-C or Si-O bonds are used in cross-coupling reactions. Some copper-catalyzed systems have been shown to couple organo(hydro)silanes with alkyl halides.[6]
Given the current state of the literature, a detailed comparative guide for this specific transformation is not feasible. Researchers interested in this type of C-Si bond formation are encouraged to explore the existing literature on Hiyama and other related cross-coupling reactions, which typically involve the activation of a Si-C or Si-O bond.
Conclusion
This compound, through its reactive Si-H bonds, exhibits a versatile reactivity profile. It is highly effective in the hydrosilylation of alkenes and alkynes, the chemoselective reduction of carbonyl compounds, and the dehydrogenative coupling with alcohols. These transformations are generally high-yielding and can be achieved under mild conditions with catalytic amounts of appropriate transition metals. While its direct cross-coupling with organic halides is less explored, its established reactivity makes it a valuable reagent for a wide range of applications in modern organic synthesis. This guide provides a foundational understanding of its cross-reactivity, enabling researchers to better design and implement synthetic strategies involving this and similar arylhydrosilanes.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On-demand: Application of a Silane/Alcohol Pair as a Liquid Organic Hydrogen Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Bis(dimethylsilyl)benzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,2-Bis(dimethylsilyl)benzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
1. Hazard Classification and Safety Precautions
This compound is classified as a combustible liquid[1]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions. This includes wearing appropriate personal protective equipment (PPE) such as eye shields, gloves, and a suitable respirator[1]. Work should be conducted in a well-ventilated area, away from open flames, hot surfaces, and other sources of ignition[2].
2. General Disposal Principles
The primary guideline for the disposal of this compound is to adhere to all local, regional, and national hazardous waste regulations[2]. Chemical waste should not be mixed with other waste streams and should be left in its original container whenever possible. It is crucial to prevent the release of this chemical into the environment, including drains and waterways[2].
3. Disposal Procedure
The recommended method for the disposal of this compound is to transfer it to a licensed and approved waste disposal company. These companies are equipped to handle and treat chemical waste in a manner that is safe and compliant with environmental regulations.
Key Steps for Disposal:
-
Segregation: Keep this compound waste separate from other chemical waste to avoid unintended reactions.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources, pending collection by a waste disposal service.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
4. Handling of Spills and Contaminated Materials
In the event of a spill, the area should be evacuated, and sources of ignition removed. The spill should be contained and cleaned up using an inert, absorbent material such as Chemizorb®. The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste[2][3]. All materials and equipment that have come into contact with this compound, including empty containers, should be treated as hazardous waste and disposed of accordingly[2].
Quantitative Data
Currently, publicly available Safety Data Sheets do not provide specific quantitative data such as concentration limits for various disposal methods or reportable quantities for environmental release. Users are advised to consult with their institution's environmental health and safety (EHS) department or the licensed waste disposal company for specific guidance.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,2-Bis(dimethylsilyl)benzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1,2-Bis(dimethylsilyl)benzene, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 17985-72-7
-
Molecular Formula: C₁₀H₁₈Si₂[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in ensuring safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Purity | ≥98.0% | |
| Boiling Point | 101 °C at 13 mmHg | [2] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Flash Point | 70 °C (158 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize risks associated with handling this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area.[3]
-
Use of a fume hood is strongly recommended to control exposure to vapors.
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.[3][7]
-
Respiratory Protection: For small-scale laboratory use, a half mask with a suitable filter (e.g., type ABEK (EN14387)) is recommended.[8] In case of insufficient ventilation or for large-scale operations, a self-contained breathing apparatus (SCBA) may be necessary.[9]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[7]
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.
-
Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[8]
-
Grounding of the container may be required during transfer to prevent static discharge.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[3] Keep containers tightly closed.[8]
4. In Case of a Spill:
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains.[10]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused this compound should be treated as hazardous chemical waste.
-
Contaminated materials (e.g., gloves, absorbent materials) should also be disposed of as hazardous waste.
2. Container Management:
-
Empty containers may retain product residues and should be handled as hazardous.[4]
-
Do not reuse empty containers. They must be disposed of in accordance with local and national regulations.
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.
-
All chemical waste disposal should be conducted in accordance with local, state, and federal regulations.[11]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound , 98% , 17985-72-7 - CookeChem [cookechem.com]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. unitedchem.com [unitedchem.com]
- 5. quora.com [quora.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. epa.gov [epa.gov]
- 10. echemi.com [echemi.com]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
